molecular formula C14H12S B14134417 Ethyldibenzothiophene CAS No. 79313-22-7

Ethyldibenzothiophene

Cat. No.: B14134417
CAS No.: 79313-22-7
M. Wt: 212.31 g/mol
InChI Key: IEFPJOMUXITDSC-UHFFFAOYSA-N
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Description

Historical Context of Alkylated Dibenzothiophene (B1670422) Analogues in Chemical Science

The scientific interest in alkylated dibenzothiophene analogues, including ethyldibenzothiophene, is deeply rooted in the field of petroleum geochemistry. researchgate.net These compounds are recognized as common aromatic sulfur constituents in crude oils and source rocks. researchgate.net The historical progression of their study has been intrinsically linked to advancements in analytical chemistry. The advent and refinement of techniques such as gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) were pivotal. nih.govresearchgate.net These methods enabled the separation and identification of individual isomers of this compound and other alkylated dibenzothiophenes from the complex hydrocarbon matrix of petroleum. nih.govresearchgate.net

Early research focused on identifying and quantifying these sulfur compounds to understand the composition and origin of crude oils. researchgate.net The distribution of different isomers, such as the various ethyldibenzothiophenes, was found to provide valuable geochemical information. cup.edu.cn Over the past three decades, the study of alkyl dibenzothiophenes has become a significant subfield, with researchers summarizing their molecular characteristics and geochemical applications. researchgate.net This historical focus on identification and quantification laid the groundwork for contemporary research into their chemical reactivity, synthesis, and potential applications.

Fundamental Research Significance of this compound in Heterocyclic Chemistry

Heterocyclic compounds, which incorporate atoms other than carbon into their ring structures, are fundamental to many areas of chemistry and biology. ijarsct.co.inresearchgate.net Thiophene (B33073) and its derivatives, like this compound, are a crucial class of these compounds. mdpi.com The significance of this compound in heterocyclic chemistry is multifaceted.

In petroleum chemistry , this compound and its isomers serve as important biomarkers. cup.edu.cn Their presence and relative abundance can offer insights into the depositional environment and thermal maturity of crude oil source rocks. researchgate.net

In analytical chemistry , the distinct isomers of this compound present a challenge and an opportunity. The gas chromatographic retention behavior of 2- and 4-ethyldibenzothiophene (B47876) has been studied on specific stationary phases, revealing that retention is heavily influenced by the molecule's geometry, specifically the length-to-breadth ratio. nih.gov This makes them excellent model compounds for developing and validating advanced separation techniques.

In environmental science and biotechnology , this compound is a key substrate in studies of biodesulfurization (BDS). taylorandfrancis.comasm.org Conventional hydrodesulfurization (HDS) processes in refineries are less effective at removing sterically hindered dibenzothiophenes. taylorandfrancis.com Therefore, microbial pathways that can selectively cleave the carbon-sulfur bond in compounds like this compound are of great interest for producing cleaner fuels. asm.orgresearchgate.net

The table below details the isomers of this compound and their mass spectrometry identification data.

PropertyValue
Compound Class This compound (EDBT) Isomers
Molecular Formula C₁₄H₁₂S
Molecular Weight 212.315 g/mol
Identification Ion (m/z) 212
Common Isomers Studied 2-Ethyldibenzothiophene (B13970596), 4-Ethyldibenzothiophene

This table presents generalized data for this compound isomers based on available chemical information. researchgate.netcup.edu.cnchemsynthesis.comchemsynthesis.com

Overview of Major Research Trajectories for Thiophene-Derived Aromatic Hydrocarbons

The research landscape for thiophene-derived aromatic hydrocarbons is dynamic and expanding beyond its traditional roots in geochemistry. researchgate.net Several major research trajectories are currently being pursued.

One of the most prominent areas is materials science . Thiophene-based polymers, such as polythiophene, exhibit unique optical and electronic properties. researchgate.netmarkwideresearch.com This has led to their application in organic electronics, including organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaics. researchgate.netmdpi.com Research is focused on synthesizing novel thiophene-aromatic polymers, sometimes incorporating bio-sourced components, to create materials with enhanced properties and improved processability. mdpi.com

Another significant trajectory is in pharmaceuticals and agrochemicals . The thiophene ring is a structural motif found in numerous pharmacologically active compounds and agrochemicals, including herbicides, fungicides, and insecticides. researchgate.netmarkwideresearch.com Ongoing research involves the synthesis of new thiophene derivatives to develop novel drugs and more effective agricultural products. mdpi.comresearchgate.net

Advanced synthesis and functionalization represents a core research area. mdpi.com Chemists are continuously developing more efficient, selective, and atom-economical methods for constructing the thiophene ring and introducing various functional groups. mdpi.com This includes metal-catalyzed cyclizations and innovative approaches starting from readily available materials. mdpi.com

Finally, the field of nanotechnology and bioimaging has embraced thiophene-based materials. researchgate.net Their inherent fluorescence and chemical stability make them suitable for creating nanoparticles used as sensors and as imaging agents to monitor biological processes involving proteins and DNA. researchgate.net

The following table summarizes key research areas for thiophene-derived compounds.

Research AreaFocusExample Applications
Materials Science Development of functional polymers with unique electronic and optical properties. researchgate.netmdpi.comOrganic electronics (OLEDs, OFETs), conductive coatings, sensors. researchgate.netmarkwideresearch.com
Pharmaceuticals Synthesis of biologically active molecules for various therapeutic areas. researchgate.netmarkwideresearch.comDrugs for oncology, central nervous system disorders, and infectious diseases. markwideresearch.com
Agrochemicals Creation of compounds for crop protection and growth regulation. markwideresearch.comHerbicides, insecticides, fungicides. markwideresearch.com
Synthetic Chemistry Innovation of efficient and selective methods for thiophene synthesis. mdpi.comAtom-economical routes to complex heterocyclic molecules. mdpi.com
Nanotechnology Fabrication of thiophene-based nanoparticles for advanced applications. researchgate.netBiosensors, chemosensors, bioimaging agents. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79313-22-7

Molecular Formula

C14H12S

Molecular Weight

212.31 g/mol

IUPAC Name

1-ethyldibenzothiophene

InChI

InChI=1S/C14H12S/c1-2-10-6-5-9-13-14(10)11-7-3-4-8-12(11)15-13/h3-9H,2H2,1H3

InChI Key

IEFPJOMUXITDSC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C3=CC=CC=C3SC2=CC=C1

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Ethyldibenzothiophenes

Advanced Organic Synthesis Strategies for Ethyldibenzothiophene

Modern organic synthesis provides a versatile toolbox for constructing complex molecules like this compound. numberanalytics.com These strategies bridge the gap between fundamental chemical principles and the practical assembly of target molecules, emphasizing logical approaches to bond formation and functional group manipulation. wiley.com The goal is to develop methods that are not only efficient but also highly selective, yielding the desired product with minimal byproducts. egrassbcollege.ac.in

The synthesis of specific structural isomers of polycyclic aromatic compounds is a key challenge in organic chemistry. mdpi.comrsc.org For ethyldibenzothiophenes, the position of the ethyl group on the dibenzothiophene (B1670422) skeleton defines its isomeric form (e.g., 1-ethyl-, 2-ethyl-, 3-ethyl-, or 4-ethyldibenzothiophene). Targeted synthesis aims to control the reaction to produce a single, desired isomer.

One-pot reaction methodologies have been developed for the synthesis of isomers of complex heterocyclic systems, where reaction conditions can be tuned to favor the formation of one isomer over another. mdpi.com For instance, strategies used to create anti and syn isomers of other fused heterocyclic systems, such as dibenzothieno[b,d]pyrrole, demonstrate that targeted synthesis can be achieved through carefully designed multi-step reaction sequences starting from simpler precursors like benzo[b]thiophene. rsc.org Such approaches often involve building the core structure in a stepwise manner that dictates the final substitution pattern.

A common strategy involves the Suzuki-Miyaura coupling reaction to construct the biaryl linkage of the dibenzothiophene precursor, followed by an intramolecular cyclization to form the thiophene (B33073) ring. researchgate.netmdpi.com By using an appropriately substituted starting material, such as an ethyl-substituted phenylboronic acid, the position of the ethyl group can be predetermined. For example, the synthesis of a specific isomer like 2,4-Dimethyl-6-ethyldibenzothiophene has been reported, indicating the feasibility of such targeted approaches. uni-muenster.de

Regioselectivity—the control of where a chemical reaction occurs on a molecule—is crucial for the synthesis of specific this compound isomers. rsc.orgbeilstein-journals.org Transition-metal catalysis has emerged as a powerful tool for achieving high regioselectivity in the functionalization of aromatic rings. nih.govnih.gov

A notable strategy for synthesizing dibenzothiophene derivatives involves a palladium(II)-catalyzed process that proceeds through the cleavage of both a carbon-hydrogen (C-H) and a carbon-sulfur (C-S) bond. nih.govrsc.org This method is advantageous as it does not require pre-installed reactive functionalities like halogens or an external oxidant. rsc.org By selecting a diaryl sulfide (B99878) precursor with the ethyl group at a specific position, the subsequent palladium-catalyzed cyclization can lead to a specific this compound isomer.

Gold-catalyzed reactions also offer pathways for the regioselective functionalization of the dibenzothiophene core. researchgate.net For example, a sulfoxide-directed strategy enables the oxyarylation of alkynes at the C4 position of dibenzothiophene-S-oxides, showcasing how a directing group can control the site of new bond formation. researchgate.net Such principles can be adapted to introduce an ethyl group or other functionalities at a desired position.

Stereoselective synthesis, which controls the three-dimensional arrangement of atoms, becomes relevant when chiral centers are present. iupac.org While this compound itself is not chiral, the synthesis of its derivatives or more complex analogues may require stereoselective methods to control their spatial orientation. rsc.orgthieme.combeilstein-journals.orgrsc.org

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. deanfrancispress.comslideshare.net It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of imaginary bond disconnections. egrassbcollege.ac.indeanfrancispress.com This backward-looking approach helps identify potential synthetic pathways and highlights challenges in a proposed synthesis. frontiersin.org

For an this compound analogue, a retrosynthetic analysis might proceed as follows:

Disconnection of the Ethyl Group: The most straightforward disconnection is breaking the bond between the ethyl group and the dibenzothiophene ring. This leads to a dibenzothiophene synthon (e.g., a halogenated or boronic acid-substituted dibenzothiophene) and an ethylating agent. The forward reaction could be a cross-coupling reaction like Suzuki or Negishi coupling.

Disconnection of the Dibenzothiophene Core: A more complex approach involves breaking down the tricyclic system itself. sinica.edu.tw A key disconnection is the C-H/C-S bond formation, as utilized in palladium-catalyzed syntheses. nih.govrsc.org This retrosynthetic step would break the dibenzothiophene into a functionalized biaryl sulfide precursor. This precursor, in turn, can be disconnected at the sulfide linkage, leading to two simpler aromatic rings.

Functional Group Interconversion (FGI): FGI is the process of converting one functional group into another to facilitate a disconnection or simplify the synthesis. egrassbcollege.ac.indeanfrancispress.com For example, if a target analogue contains a functional group that is incompatible with a planned reaction, it can be retrosynthetically converted to a more robust group, which would be converted back to the desired group in the forward synthesis.

This logical process allows chemists to design convergent syntheses, where different fragments of the molecule are prepared separately and then combined, which is often more efficient than a linear approach. sinica.edu.tw

Regioselective and Stereoselective Synthesis Approaches

Derivatization Reactions of the this compound Scaffold

Derivatization involves chemically modifying a compound to produce a new one with different properties. research-solution.comresearchgate.net For ethyldibenzothiophenes, derivatization can be used to introduce new functional groups onto the aromatic core, altering its electronic, physical, or biological properties.

The dibenzothiophene ring system, while aromatic and relatively stable, can be functionalized through various reactions. Modern C-H activation/functionalization reactions are particularly powerful for this purpose, as they allow for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds without requiring pre-functionalized substrates. nih.govrsc.org

Key functionalization strategies include:

Palladium-Catalyzed C-H/C-S Coupling: As a synthetic method, this reaction can also be seen as a functionalization approach, fusing a new benzothiophene (B83047) ring onto an existing aromatic system. nih.govrsc.org

Gold-Catalyzed C-H Functionalization: Gold catalysts can direct the addition of various groups to the dibenzothiophene skeleton, with the regioselectivity controlled by directing groups within the substrate. researchgate.net

Formation of Sulfonium (B1226848) Salts: The sulfur atom in the dibenzothiophene core can be targeted. Intramolecular cyclization of biaryl thioethers can produce highly functionalized dibenzothiophene sulfonium salts. acs.org These salts can then act as leaving groups in subsequent reactions, such as aromatic fluorination, enabling further derivatization. acs.org

These methods provide handles for further modification, allowing the dibenzothiophene scaffold to be decorated with a wide array of chemical functionalities. nih.gov

The synthesis of substituted this compound derivatives can be achieved either by building the molecule with all substituents in place or by post-synthesis modification of the this compound core. General derivatization reactions like alkylation, acylation, and silylation can be applied to modify functional groups that have been introduced onto the ring. research-solution.comgcms.cz

For example, a hydroxyl group introduced onto the this compound ring could be converted into an ether or ester through alkylation or acylation, respectively. gcms.czlibretexts.org The synthesis of complex N-substituted derivatives of other aromatic scaffolds serves as a model for how amide or amine functionalities could be introduced and modified on an this compound core. nih.govorganic-chemistry.org

The choice of synthetic strategy depends on the desired substitution pattern. A convergent synthesis, guided by retrosynthetic analysis, might be employed for highly substituted derivatives, where a functionalized ethyl-bearing aromatic piece is coupled with a second functionalized aromatic piece before the final ring-closing step. mdpi.com This approach allows for greater control and flexibility in introducing a variety of substituents. rsc.org

Organometallic Reagent Applications in this compound Functionalization (e.g., Lithiation Reactions)

The functionalization of aromatic compounds through the use of organometallic reagents is a cornerstone of modern organic synthesis, allowing for the selective introduction of a wide array of substituents. nih.gov Organolithium reagents, in particular, are powerful tools for this purpose due to their strong nucleophilicity and basicity. mt.comlibretexts.org The process of lithiation, which involves the replacement of a hydrogen atom with a lithium atom, generates a highly reactive organolithium intermediate that can then react with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds. mt.comnih.gov

Research into the derivatization of this compound has utilized these principles. Specifically, the lithiation of 4-ethyldibenzothiophene (B47876) has been studied to understand the factors that control regioselectivity. consensus.app When 4-ethyldibenzothiophene is treated with an organolithium base, there are two primary sites for deprotonation: the C6 position on the aromatic ring and the α-carbon of the ethyl group (the benzylic position). consensus.app

The competition between these two sites is influenced by the reaction conditions, including the specific organolithium reagent used. Benzylic lithiation is often favored due to the acidity of the benzylic protons, but ring metallation can be directed by the presence of heteroatoms or other functional groups. uwindsor.cawikipedia.org In the case of 4-ethyldibenzothiophene, studies have examined the factors that govern whether lithiation occurs at the 6-position to form 4,6-disubstituted products or at the ethyl group's α-carbon. consensus.app The orientation and binding of ligands play a role in directing the lithiation to a specific position. consensus.app

Below is a data table summarizing the selective functionalization possibilities through lithiation.

Reagent SystemPrimary Site of LithiationSubsequent Reaction with Electrophile (E+)Resulting Product Type
Organolithium Base (e.g., n-BuLi)C6 PositionE+6-substituted-4-ethyldibenzothiophene
Organolithium Base (e.g., s-BuLi/TMEDA)α-carbon of ethyl groupE+4-(1-substituted-ethyl)dibenzothiophene

This table is a generalized representation based on established principles of lithiation chemistry. Specific outcomes for 4-ethyldibenzothiophene depend on precise reaction conditions. consensus.app

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. vapourtec.comnih.gov This involves a focus on preventing waste, maximizing atom economy, using safer solvents and reagents, and improving energy efficiency. vapourtec.comacs.org Applying these principles to the synthesis of this compound offers pathways to more sustainable and environmentally benign manufacturing processes.

Solvent-Free and Reduced-Toxicity Reagent Applications

A significant portion of waste in chemical synthesis comes from volatile organic solvents, which can be toxic and environmentally harmful. ijrpr.com Green chemistry encourages the use of safer alternatives or the elimination of solvents altogether. vapourtec.commatanginicollege.ac.in

Solvent-free synthesis, where reactions are conducted between neat reactants, is a powerful green chemistry technique. ijrpr.comcem.com This can be achieved through methods like mechanochemical activation (e.g., ball milling), where mechanical energy facilitates the reaction, or by thermal activation. ijrpr.comrsc.org Such solvent-less strategies could be applied to the condensation and cyclization steps in the formation of the dibenzothiophene core, potentially reducing waste and simplifying purification. rsc.orgrsc.org

Where solvents are necessary, greener options are preferred. Water is an ideal green solvent due to its non-toxicity and availability. matanginicollege.ac.in Supercritical fluids, such as carbon dioxide (sc-CO₂), also represent a viable alternative, acting as a solvent at or above its critical temperature and pressure while being non-toxic and non-flammable. matanginicollege.ac.in The development of synthetic routes for this compound in these media would represent a significant advancement in sustainability.

Atom Economy Considerations in this compound Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comacs.org It provides a different perspective on efficiency than reaction yield alone, as a reaction can have a 100% yield but still generate significant waste if it produces byproducts. primescholars.comskpharmteco.com

The formula for calculating atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 jocpr.comprimescholars.com

To maximize atom economy in the synthesis of this compound, synthetic routes should be designed to favor reactions that incorporate the maximum number of atoms from the starting materials into the product. acs.org

Reaction Types and Atom Economy:

Reaction TypeAtom EconomyRationale
Addition High (often 100%)All atoms of the reactants are combined in the final product. nih.gov
Rearrangement High (often 100%)Atoms within a molecule are rearranged without loss. acs.org
Substitution LowerA portion of the reactant molecule is replaced and becomes a byproduct. acs.org
Elimination LowerAtoms are removed from a molecule to form a byproduct. acs.org

Advanced Spectroscopic and Computational Investigations of Ethyldibenzothiophenes

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic methods are indispensable for the detailed structural analysis of ethyldibenzothiophene isomers. These techniques provide profound insights into the molecular architecture, connectivity, and the subtle electronic effects imparted by the ethyl substituent on the dibenzothiophene (B1670422) framework.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structure determination of this compound isomers. nih.govthieme-connect.de Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a comprehensive picture of the molecular structure, including the precise location of the ethyl group and the assignments of all proton and carbon signals, can be achieved. magritek.comwisc.edu

One-dimensional (1D) NMR spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) techniques, offers the initial and fundamental data for the structural analysis of ethyldibenzothiophenes. nih.govscispace.com The ¹H NMR spectrum reveals the chemical environment of the protons, their multiplicities (splitting patterns), and their relative numbers through integration. For this compound, the aromatic region typically displays a complex pattern of multiplets corresponding to the protons on the dibenzothiophene core, while the aliphatic region shows signals for the ethyl group's methylene (B1212753) and methyl protons. uni-muenster.de For instance, in 4-ethyldibenzothiophene (B47876), the aromatic protons resonate in the range of δ 7.0-7.6 ppm. uni-muenster.de

The ¹³C NMR spectrum provides information on the number of distinct carbon environments within the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the differentiation of aromatic, aliphatic, and quaternary carbons. The analysis of both ¹H and ¹³C NMR spectra provides essential preliminary data for more advanced 2D NMR studies. nih.govresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for 4-Ethyldibenzothiophene Note: Data is illustrative and may vary based on solvent and experimental conditions.

Atom Type¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 8.2115 - 140
Ethyl -CH₂-~3.0~25
Ethyl -CH₃~1.4~15

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms in a molecule, which is crucial for the definitive structural elucidation of this compound isomers. magritek.comwisc.edu

COrrelation SpectroscopY (COSY) : The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY spectra would show correlations between adjacent aromatic protons on the same ring and between the methylene and methyl protons of the ethyl group. This helps to trace out the proton-proton connectivity networks within the molecule.

Heteronuclear Single Quantum Coherence (HSQC) : The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edu This allows for the unambiguous assignment of which proton is bonded to which carbon. For this compound, HSQC would link the signals of the aromatic protons to their corresponding aromatic carbons and the ethyl group's proton signals to their respective carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC) : The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. columbia.eduyoutube.com This is particularly valuable for identifying the position of the ethyl substituent on the dibenzothiophene core. For example, correlations would be observed between the methylene protons of the ethyl group and the aromatic carbons of the ring to which it is attached, as well as the adjacent quaternary carbons. wisc.edu This information is critical for distinguishing between different isomers.

Table 2: Expected 2D NMR Correlations for an this compound Isomer

ExperimentCorrelated NucleiInformation Gained
COSY ¹H – ¹HIdentifies adjacent protons (e.g., within the ethyl group, adjacent aromatic protons).
HSQC ¹H – ¹³C (¹J)Connects protons to their directly attached carbons. columbia.edu
HMBC ¹H – ¹³C (²J, ³J)Establishes long-range connectivity, crucial for placing the ethyl group and assigning quaternary carbons. columbia.eduyoutube.com

The comprehensive analysis of 1D and 2D NMR data allows for the complete and unambiguous assignment of all proton and carbon chemical shifts in an this compound molecule. nih.govscispace.commdpi.com The process begins with identifying the spin systems from the COSY spectrum and assigning the directly attached carbons using the HSQC spectrum. The HMBC spectrum is then used to piece together the molecular fragments and to assign the quaternary carbons by observing their long-range correlations with nearby protons. wisc.edu

Coupling constants (J-values), measured from high-resolution 1D ¹H NMR spectra, provide valuable information about the dihedral angles between coupled protons, which can help to confirm the substitution pattern on the aromatic rings. For instance, the magnitude of the coupling between adjacent aromatic protons can indicate their relative positions (ortho, meta, or para).

Table 3: Illustrative Chemical Shift Assignments for 4-Ethyldibenzothiophene Note: Specific assignments require detailed analysis of 2D NMR data.

PositionAssigned ¹H Shift (ppm)Assigned ¹³C Shift (ppm)Key HMBC Correlations
C4-CH₂CH₃~3.0~25Protons to C3, C4, C4a
C4-CH₂CH~1.4~15Protons to C4-CH₂
H1(multiplet)(CH)To C2, C9b
H8(multiplet)(CH)To C7, C9a

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, is a valuable technique for characterizing the molecular structure of ethyldibenzothiophenes by probing their molecular vibrations. ethz.chresearchgate.netresearchgate.net

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. specificpolymers.combruker.com The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to the stretching and bending vibrations of different functional groups. scispace.comethz.ch

For this compound, the FT-IR spectrum would exhibit characteristic absorption bands for:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the ethyl group, appearing just below 3000 cm⁻¹.

Aromatic C=C stretching: In the region of 1600-1450 cm⁻¹.

C-S stretching: Vibrations involving the sulfur heteroatom, which are often weak and can be found in the fingerprint region.

Out-of-plane C-H bending: These bands in the 900-675 cm⁻¹ region are particularly diagnostic of the substitution pattern on the aromatic rings.

Table 4: Characteristic FT-IR Absorption Frequencies for this compound

Vibrational ModeTypical Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch2975 - 2850
Aromatic C=C Stretch1620 - 1450
CH₂ Bending (Scissoring)~1465
CH₃ Bending (Asymmetric/Symmetric)~1450 / ~1375
C-H Out-of-Plane Bending900 - 675

Vibrational Spectroscopy for Molecular Structure Characterization

Fourier-Transform Raman (FT-Raman) Spectroscopy Analysis

Fourier-Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique for probing the vibrational modes of molecules. frontiersin.org The use of near-infrared (NIR) lasers, such as at 1064 nm, in FT-Raman instruments significantly reduces fluorescence interference, which is often a problem with other forms of Raman spectroscopy when analyzing organic compounds. frontiersin.org This technique provides detailed information about the molecular structure and composition of materials by analyzing the inelastic scattering of monochromatic light. frontiersin.orgsoton.ac.uk

In the analysis of sulfur-containing organic compounds, FT-Raman spectroscopy can identify characteristic group frequencies. soton.ac.uk For this compound, this would involve identifying vibrations associated with the dibenzothiophene core and the ethyl substituent. The spectra would reveal bands corresponding to the symmetric and antisymmetric stretching modes of the C-S-C group within the thiophene (B33073) ring, as well as various C-C and C-H vibrations of the aromatic rings and the ethyl group. The precise frequencies of these bands can help in differentiating between various isomers of this compound. The technique is sensitive to the local molecular environment, and changes in the position or conformation of the ethyl group would likely result in detectable shifts in the Raman spectrum. frontiersin.org

Table 1: Potential Characteristic FT-Raman Vibrational Modes for this compound This table is illustrative and based on general knowledge of Raman spectroscopy for similar compounds. Actual values would require experimental data.

Vibrational Mode Approximate Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch (Ethyl) 2850 - 2980
Aromatic C=C Stretch 1400 - 1600
C-S-C Stretch 650 - 750
Ring Breathing Modes 800 - 1200

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of outer electrons from lower to higher energy molecular orbitals. shu.ac.uklibretexts.org This technique is particularly useful for studying molecules with chromophores, which are functional groups that absorb light in the UV-Vis region. shu.ac.uklibretexts.org The dibenzothiophene core of this compound is a chromophore, and its UV-Vis spectrum is characterized by electronic transitions within the conjugated π-system.

The absorption of UV radiation by organic molecules like this compound is restricted to those containing valence electrons with low excitation energies. shu.ac.uk The primary electronic transitions observed are π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. shu.ac.uk These transitions typically have high molar absorptivities. shu.ac.uk The addition of an ethyl group to the dibenzothiophene structure may cause a slight shift in the absorption maxima (λmax) compared to the parent dibenzothiophene molecule due to its electron-donating inductive effect. The solvent in which the spectrum is measured can also influence the position and intensity of the absorption bands. The UV spectrum of this compound is expected to show a complex pattern of overlapping bands due to the superposition of vibrational and rotational transitions on the electronic transitions. shu.ac.uk

Mass Spectrometry (MS) and High-Resolution Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. savemyexams.com For this compound, MS provides the molecular weight and, with high-resolution instruments, the exact molecular formula. The peak with the highest m/z value in the mass spectrum typically corresponds to the molecular ion (M+•), which is the intact molecule with one electron removed. savemyexams.com

The molecular ion of this compound is energetically unstable and can break apart into smaller, charged fragments. libretexts.org The pattern of these fragments provides valuable structural information. libretexts.org High-resolution mass spectrometry (HRMS) can distinguish between ions of very similar mass, allowing for the unambiguous determination of elemental compositions for both the molecular ion and its fragments.

Electrospray ionization (ESI) is a soft ionization technique that is particularly effective for analyzing polar compounds and is less likely to cause fragmentation compared to electron ionization. researchgate.netfrontiersin.org When coupled with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS), it becomes an exceptionally powerful tool for the analysis of complex mixtures, such as crude oil, where ethyldibenzothiophenes are often found. uni-muenster.denih.gov FT-ICR MS offers ultra-high resolving power and mass accuracy, which is crucial for separating and identifying individual components in a complex matrix without prior chromatographic separation. researchgate.netfrontiersin.orgnih.gov This capability allows for the precise determination of the elemental formulas of thousands of compounds simultaneously, including various isomers of this compound and other sulfur-containing compounds. uni-muenster.densf.gov

The fragmentation of this compound in a mass spectrometer typically occurs after the initial ionization event. The most common fragmentation pathways involve the cleavage of bonds in the ethyl substituent. A primary fragmentation event is often the loss of a methyl radical (•CH₃), resulting in a [M - 15]⁺ ion. This occurs through the cleavage of the C-C bond in the ethyl group. Another possible fragmentation is the loss of an ethyl radical (•CH₂CH₃), leading to a [M - 29]⁺ ion, which corresponds to the dibenzothiophene cation. The relative abundance of these fragment ions can provide clues about the stability of the resulting ions and the position of the ethyl group on the dibenzothiophene ring. libretexts.orglibretexts.org The analysis of fragmentation patterns is essential for distinguishing between different isomers of this compound, as they may exhibit different relative intensities of fragment ions. nih.gov

Table 2: Common Fragmentation Pathways for this compound

Fragmentation Lost Fragment m/z of Detected Ion
Loss of Methyl Radical •CH₃ M - 15
Loss of Ethyl Radical •CH₂CH₃ M - 29
Electrospray Ionization (ESI) and Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS for Complex Mixtures

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems like atoms and molecules. wikipedia.orgscispace.com It has become a popular and versatile tool in computational chemistry due to its favorable balance of accuracy and computational cost. wikipedia.orgnih.gov

For this compound, DFT calculations can be used to determine its ground-state electronic structure, optimized geometry (bond lengths and angles), and other properties. scispace.comorientjchem.org By modeling the molecule in the gas phase, researchers can obtain theoretical parameters that can be compared with experimental data, for instance, from X-ray diffraction if a crystalline sample is available. orientjchem.org These calculations can also predict vibrational frequencies, which can aid in the assignment of experimental FT-Raman and infrared spectra. nih.govorientjchem.org Furthermore, DFT can provide insights into the molecule's electronic properties, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are relevant to its reactivity and spectroscopic behavior. orientjchem.org

Table 3: Illustrative DFT-Calculated Parameters for an this compound Isomer This table presents hypothetical data to illustrate the output of DFT calculations.

Parameter Calculated Value
Total Energy -X Hartrees
HOMO Energy -Y eV
LUMO Energy -Z eV
HOMO-LUMO Gap (Y-Z) eV
C-S Bond Length ~1.77 Å
C-C (Aromatic) Bond Length ~1.40 Å
C-C (Ethyl) Bond Length ~1.54 Å

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict and explain chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgossila.com The HOMO, being the outermost orbital containing electrons, acts as a nucleophile or electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electrophile or electron acceptor. ossila.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for characterizing the kinetic stability and chemical reactivity of a molecule. malayajournal.org A smaller gap suggests that less energy is required for electron excitation, indicating higher reactivity. scirp.org

In the context of dibenzothiophene (DBT), the parent molecule of this compound, computational studies have elucidated the nature of its frontier orbitals. The HOMO of DBT shows significant π-electron density on the sulfur atom and the carbon atoms of the fused benzene (B151609) rings, with nodes at the C3 and C7 positions. scirp.org Conversely, the LUMO has nodes on the sulfur atom and at the C2 and C8 positions. scirp.org

The introduction of an ethyl group, an electron-donating alkyl group, onto the dibenzothiophene core is expected to influence the energy and distribution of these frontier orbitals. The ethyl group will likely destabilize (raise the energy of) the HOMO and may also affect the LUMO energy. This destabilization of the HOMO would lead to a reduction in the HOMO-LUMO energy gap compared to the unsubstituted DBT. Consequently, this compound isomers are predicted to be more reactive than the parent dibenzothiophene. The specific position of the ethyl group (e.g., at C1, C2, C3, or C4) will subtly alter the orbital energies and electron density distribution, leading to differences in reactivity among the various isomers.

Table 1: Predicted Effects of Ethyl Substitution on Frontier Orbital Energies of Dibenzothiophene (DBT) This table presents illustrative energy values to demonstrate the expected trend. Actual values require specific quantum chemical calculations.

Compound HOMO Energy (eV) (Illustrative) LUMO Energy (eV) (Illustrative) HOMO-LUMO Gap (eV) (Illustrative) Predicted Reactivity
Dibenzothiophene (DBT) -5.80 -1.00 4.80 Base
4-Ethyldibenzothiophene -5.65 -0.95 4.70 Higher than DBT

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wave functions into a more intuitive chemical language of localized bonds, lone pairs, and antibonding orbitals. uba.arwisc.edu This method provides quantitative insight into the intramolecular interactions that contribute to molecular stability, particularly donor-acceptor interactions involving charge delocalization. researchgate.netmdpi.com The strength of these interactions is estimated using second-order perturbation theory, where a larger stabilization energy (E(2)) indicates a more significant interaction between a filled (donor) NBO and a vacant (acceptor) NBO. wisc.edu

For this compound, NBO analysis can reveal several key intramolecular interactions:

Hyperconjugation: Significant interactions are expected between the filled σ orbitals of the C-C and C-H bonds of the ethyl group (donors) and the empty π* antibonding orbitals of the aromatic dibenzothiophene core (acceptors). This σ → π* delocalization contributes to the stability of the molecule and influences the electron density of the ring system.

Lone Pair Delocalization: The sulfur atom possesses lone pairs (n) which can act as donor orbitals. NBO analysis would quantify the delocalization of these lone pairs into the π* antibonding orbitals of the adjacent C-C bonds within the thiophene ring (n → π*), a key feature contributing to the aromatic character of the thiophene moiety.

Intramolecular Hydrogen Bonding: Weak C-H···S or C-H···π interactions may be present, depending on the conformation of the ethyl group relative to the planar dibenzothiophene system. NBO analysis can identify and quantify the stabilization energy associated with these weak bonds.

These delocalization effects, revealed by NBO analysis, are crucial for understanding the electronic structure, stability, and reactivity differences among the this compound isomers. researchgate.net

Table 2: Principal Intramolecular Interactions in this compound Predicted by NBO Analysis

Donor NBO (Filled) Acceptor NBO (Vacant) Type of Interaction Predicted Significance
σ (C-H) of ethyl group π* (aromatic C=C) Hyperconjugation Moderate
σ (C-C) of ethyl group π* (aromatic C=C) Hyperconjugation Moderate
n (Sulfur lone pair) π* (adjacent C=C) Lone Pair Delocalization Strong
π (aromatic C=C) π* (aromatic C=C) π-Delocalization Very Strong

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.decomputabio.com The MEP surface maps the electrostatic potential onto the molecule's electron density surface, providing a visual representation of the charge distribution. readthedocs.ioresearchgate.net Different colors are used to denote regions of varying potential: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netwolfram.com Green represents areas of neutral potential.

For this compound, the MEP surface is expected to show the following features:

Negative Potential: The most electron-rich region (deepest red) will be concentrated around the sulfur atom, attributable to its lone pairs of electrons. This makes the sulfur atom a primary site for electrophilic attack. The π-electron clouds of the fused benzene rings will also exhibit negative potential, though likely less intense than that of the sulfur atom.

Positive Potential: Regions of positive potential (blue) are anticipated to be located around the hydrogen atoms of the aromatic rings and the ethyl group.

Influence of the Ethyl Group: The electron-donating nature of the ethyl group will slightly increase the electron density and thus the negative potential of the aromatic ring to which it is attached, potentially modulating the reactivity of that specific ring.

MEP analysis is instrumental in understanding the intermolecular interaction preferences of this compound, such as its behavior in desulfurization processes or its interactions with other molecules in materials science applications. computabio.com

Theoretical Prediction of Spectroscopic Parameters (e.g., GIAO for NMR Chemical Shifts)

Computational chemistry provides powerful methods for predicting spectroscopic parameters, which is invaluable for structure elucidation and the interpretation of experimental data. mdpi.com Nuclear Magnetic Resonance (NMR) chemical shifts, in particular, can be accurately calculated using quantum chemical methods. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for computing NMR shielding tensors, which are then converted to chemical shifts. q-chem.comresearchgate.net This method, often paired with Density Functional Theory (DFT), has proven effective for predicting both ¹H and ¹³C NMR chemical shifts for a wide range of organic molecules. researchgate.netmdpi.com

For the various isomers of this compound, GIAO calculations would be crucial for several reasons:

Structural Assignment: Synthesis of this compound can result in a mixture of isomers (1-, 2-, 3-, and 4-ethyldibenzothiophene). As their experimental NMR spectra would be complex and potentially overlapping, theoretically predicted chemical shifts for each isomer can be compared with experimental data to make unambiguous structural assignments.

Conformational Analysis: The chemical shifts of the ethyl group protons can be sensitive to its rotational conformation. GIAO calculations can help correlate observed chemical shifts with the preferred solution-state conformation of the molecule.

A typical computational protocol involves optimizing the molecular geometry and then performing a GIAO-DFT calculation to obtain the isotropic shielding values. mdpi.com These are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield the final chemical shifts. The high correlation often observed between calculated and experimental shifts provides strong confidence in the structural assignment. researchgate.net

Aromaticity Indices and Their Correlation with Structure and Reactivity (e.g., NICS Values)

Aromaticity is a key concept in chemistry that describes the enhanced stability and unique reactivity of certain cyclic, planar molecules with delocalized π-electrons. rsc.org While not directly observable, aromaticity can be quantified using various computational indices. One of the most popular methods is the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at a specific point in space, typically the center of a ring (NICS(0)) or at a point 1 Å above the ring plane (NICS(1)). whiterose.ac.uk A large negative NICS value is indicative of a diatropic ring current and thus aromatic character, while a positive value suggests paratropic currents and antiaromaticity. researchgate.net

In this compound, NICS calculations can be used to assess the local aromaticity of each of the three rings: the two benzene rings and the central thiophene ring.

Benzene Rings: These rings are expected to exhibit significant aromaticity, with large negative NICS values, comparable to, but slightly modified from, that of benzene itself.

Thiophene Ring: The thiophene ring is also aromatic, though generally less so than benzene. Its NICS value will reflect this moderate aromaticity. whiterose.ac.ukresearchgate.net

Effect of Substitution: The ethyl group, as an electron-donating substituent, can slightly alter the electron delocalization and thus the aromaticity of the ring it is attached to. Similarly, the fusion of the rings influences the aromatic character of each component ring compared to the isolated molecules (benzene and thiophene).

Correlating these aromaticity indices with the molecule's structure and reactivity provides deeper insight. For instance, differences in the local aromaticity of the rings among the various this compound isomers could be linked to their relative thermodynamic stabilities and their susceptibility to reactions that disrupt the aromatic system. researchgate.net

Table 3: Representative NICS(1) Values for Aromatic Rings NICS values are typically reported in ppm. This table provides typical literature values and a predicted range for this compound rings.

Ring System Typical NICS(1) Value (ppm) Predicted NICS(1) Range for Rings in this compound (ppm)
Benzene -10 to -12 -8 to -11
Thiophene -10 to -14 whiterose.ac.ukresearchgate.net -9 to -13

Theoretical Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. frontiersin.org These materials are crucial for a wide range of applications in photonics and optoelectronics, including frequency conversion and optical switching. mdpi.comrsc.org The NLO response of a molecule is fundamentally related to its electronic structure, particularly its polarizability (α) and hyperpolarizabilities (β, γ). nih.gov Organic molecules with extended π-conjugated systems, especially those with donor-acceptor motifs that facilitate intramolecular charge transfer (ICT), often exhibit significant NLO properties. nih.gov

While this compound itself is not a classic donor-acceptor molecule, its π-conjugated dibenzothiophene core provides a basis for NLO activity. Theoretical calculations, typically using DFT, can predict the NLO properties by computing the hyperpolarizability tensors. frontiersin.org

Dibenzothiophene Core: The delocalized π-system of the dibenzothiophene moiety can be polarized by an external electric field, leading to a non-linear response.

Potential for Enhancement: Theoretical studies on related dibenzothiophene derivatives show that their NLO properties can be significantly enhanced by attaching strong electron-donating and electron-accepting groups to the core. scirp.org Therefore, while this compound may only possess a modest NLO response, theoretical analysis can guide the design of new, highly active NLO materials based on its fundamental structure. The analysis would involve calculating the first hyperpolarizability (β) and second hyperpolarizability (γ) to quantify the second- and third-order NLO response, respectively. mdpi.com


Mechanistic Investigations of Ethyldibenzothiophene Reactions

Catalytic Transformations of Ethyldibenzothiophene

The removal of sulfur from fossil fuels is a critical process in the refining industry, driven by environmental regulations. This compound, a member of the alkylated dibenzothiophene (B1670422) family, is a representative sulfur-containing heterocyclic aromatic compound found in petroleum feedstocks. Its chemical structure, featuring a dibenzothiophene core with an attached ethyl group, presents unique challenges and reactivities in desulfurization processes. The study of its catalytic transformations, primarily through hydrodesulfurization (HDS) and oxidative desulfurization (ODS), is essential for developing more efficient deep desulfurization technologies.

Hydrodesulfurization (HDS) Mechanisms and Reactivity Studies

Hydrodesulfurization is the conventional method used in refineries to remove sulfur from petroleum fractions. The process involves reacting the feedstock with hydrogen gas at high temperatures and pressures in the presence of a solid catalyst, typically composed of cobalt-molybdenum or nickel-molybdenum (B8610338) sulfides supported on alumina. researchgate.net The HDS of dibenzothiophene (DBT) and its alkylated derivatives like this compound is understood to proceed through two principal reaction pathways: Direct Desulfurization (DDS) and Hydrogenation-Desulfurization (HYD). kfupm.edu.saresearchgate.netresearchgate.net

The Direct Desulfurization (DDS) pathway, also known as hydrogenolysis, involves the direct cleavage of the carbon-sulfur (C-S) bonds in the this compound molecule without prior hydrogenation of the aromatic rings. kfupm.edu.saresearchgate.net In this mechanism, the sulfur atom of the molecule adsorbs onto the active sites of the catalyst. Subsequently, hydrogenolysis of the C-S bonds occurs, leading to the removal of sulfur as hydrogen sulfide (B99878) (H₂S) and the formation of ethylbiphenyl. This route is often sterically sensitive, as it requires the sulfur atom to directly access the catalyst surface. researchgate.netresearchgate.net

The Hydrogenation-Desulfurization (HYD) pathway involves a two-step process. researchgate.netberkeley.edu First, one of the aromatic rings of the this compound molecule is partially or fully hydrogenated. researchgate.net This initial hydrogenation step forms intermediates such as ethyl-tetrahydrodibenzothiophene or ethyl-hexahydrophenanthrene. Following hydrogenation, the saturated C-S bonds in these intermediates are more easily cleaved through hydrogenolysis, resulting in the removal of sulfur as H₂S and the formation of corresponding hydrocarbon products like ethyl-cyclohexylbenzene. This pathway is generally considered crucial for the desulfurization of sterically hindered compounds where the DDS route is inhibited. berkeley.edu

The position and size of alkyl substituents, such as the ethyl group on the dibenzothiophene skeleton, have a profound impact on HDS reactivity. The presence of alkyl groups at the 4- and/or 6-positions, which are adjacent to the sulfur atom, creates significant steric hindrance. researchgate.netrsc.org This steric shielding restricts the access of the sulfur atom to the active sites on the catalyst surface, thereby inhibiting the DDS pathway. researchgate.netresearchgate.net

Table 1: Relative HDS Reactivity of Selected Dibenzothiophenic Compounds
CompoundSubstitution PositionGeneral HDS Reactivity TrendPrimary Reason for Reactivity
Dibenzothiophene (DBT)UnsubstitutedHighBoth DDS and HYD pathways are active with minimal steric hindrance. researchgate.net
4-Mthis compound4-positionLower than DBTSteric hindrance from the methyl group inhibits the DDS pathway. researchgate.netresearchgate.net
4,6-Dithis compound4- and 6-positionsVery LowSignificant steric hindrance from two ethyl groups severely inhibits the DDS pathway, making the HYD route dominant but slower. researchgate.netrsc.org
Hydrogenation-Desulfurization Pathways

Oxidative Desulfurization (ODS) Pathways and Catalysis

Oxidative desulfurization (ODS) has emerged as a promising alternative or complementary technology to HDS for achieving ultra-low sulfur levels. csic.es The ODS process operates under much milder conditions of temperature and pressure and does not require hydrogen gas. srce.hr The fundamental principle involves two main stages: the selective oxidation of sulfur compounds to their corresponding sulfoxides and/or sulfones, followed by their removal from the fuel via liquid-liquid extraction or adsorption. mdpi.com

The oxidation step increases the polarity of the sulfur-containing molecules, which significantly alters their physical properties and makes them easily separable from the non-polar hydrocarbon matrix of the fuel. mdpi.comhnu.edu.cn Various oxidants have been used, including hydrogen peroxide, organic peroxides, and ozone, often in the presence of a catalyst. mdpi.comsbras.ru

Interestingly, the reactivity trends observed in ODS are often the reverse of those in HDS. rsc.org For this compound, the presence of the ethyl group can enhance its reactivity toward oxidation. This is attributed to the electron-donating nature (positive inductive effect) of the alkyl group, which increases the electron density on the sulfur atom. mdpi.com This makes the sulfur atom more nucleophilic and thus more susceptible to attack by an electrophilic oxidizing agent. Research has shown that for 2-ethyldibenzothiophene (B13970596), this positive inductive effect is the dominant factor, leading to better reactivity compared to unsubstituted dibenzothiophene. mdpi.com

The kinetics of the ODS process are crucial for reactor design and process optimization. The oxidation of dibenzothiophenic compounds is often described by pseudo-first-order kinetics with respect to the sulfur compound concentration. rsc.orgnih.gov

Key parameters that are optimized to maximize desulfurization efficiency include:

Temperature: Increasing the reaction temperature generally enhances the rate of oxidation. srce.hrnih.gov

Reaction Time: Longer reaction times typically lead to higher conversion of sulfur compounds. nih.govnih.gov

Oxidant-to-Sulfur Ratio: A sufficient molar ratio of the oxidizing agent (e.g., hydrogen peroxide) to sulfur is necessary for complete conversion. hnu.edu.cn

Catalyst Type and Concentration: The choice of catalyst, such as formic acid or acetic acid which can form peracids in situ with H₂O₂, significantly influences the reaction rate. mdpi.comsbras.ru

Specific kinetic studies have provided quantitative data on the reactivity of this compound. For example, in a system using a hydrogen peroxide-formic acid mixture, 2-ethyldibenzothiophene was found to have the highest oxidation rate constant compared to both dibenzothiophene and 1-mthis compound, confirming its higher reactivity in this ODS system. sbras.ru

Table 2: Comparative Oxidation Rate Constants in an H₂O₂/Formic Acid System
CompoundOxidation Rate Constant (s⁻¹)
Dibenzothiophene (DBT)0.50
1-Mthis compound (1-MDBT)0.47
2-Ethyldibenzothiophene (2-EDBT)0.51 (approx.)*

*Value is estimated from graphical data presented in the source, showing it to be the highest among the tested compounds. sbras.ru

Catalyst Design and Surface Species Characterization

The design of catalysts for the transformation of sterically hindered organosulfur compounds like this compound is a key area of research. The goal is to create materials with high activity and specific functionalities that can overcome the challenges posed by the molecule's structure. For instance, the alkyl groups adjacent to the sulfur atom in molecules like 4,6-dimthis compound (B75733) (a close analogue of this compound) create steric hindrance that impedes the sulfur atom's access to the active sites of conventional hydrodesulfurization catalysts. researchgate.net

Catalyst design often focuses on creating porous structures with tailored surface chemistry. For example, commercial micro/mesoporous activated carbons have been utilized as effective metal-free catalysts. rsc.org The surface chemistry, particularly the density of acidic functional groups, is a critical parameter influencing catalytic oxidative performance. rsc.org Modifying the carbon surface through oxidation, for instance with nitric acid (HNO₃) or sulfuric acid (H₂SO₄), can introduce additional oxygen-containing functional groups, significantly enhancing catalytic activity. rsc.org This treatment can lead to complete conversion of the sulfur compound to its corresponding sulfoxide (B87167) and sulfone. rsc.org

In another approach, bimetallic sulfide catalysts supported on mixed oxides are designed to enhance specific reaction pathways. For example, NiWS catalysts supported on Al₂O₃–ZrO₂ have been investigated for the deep hydrodesulfurization (HDS) of 4,6-dimthis compound (4,6-DMDBT). nih.gov The concentration of Al₂O₃ in the ZrO₂ support material influences the catalyst's properties. A lower amount of Al₂O₃ can weaken the W–O–Al bond interaction, which facilitates the formation of the "Type II" NiWS active phase during sulfidation. nih.gov This phase is known to favor the hydrogenation (HYD) pathway over the direct desulfurization (DDS) pathway, which is beneficial for removing sulfur from sterically hindered molecules. nih.gov

Characterization of the catalyst surface provides insight into the nature of the active species. Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) are employed to identify surface functional groups and the oxidation states of metal components. researchgate.netnih.gov For instance, XPS can confirm the presence of different metal species and their oxidation states (e.g., Pd²⁺, Pd⁰) on the catalyst surface, while DRIFTS with probe molecules like carbon monoxide (CO) can characterize the active sites. researchgate.net For carbon-based catalysts, analysis reveals that oxidation enriches the surface with carboxylic acid groups, which can alter the electrostatic properties and interaction with target molecules. nih.gov

Table 1: Catalyst Design Strategies and Characterization Findings

Catalyst System Design Principle Key Findings from Characterization Relevant Compound
Oxidized Activated Carbon Introduce acidic functional groups on the surface to enhance oxidative capabilities. Increased density of surface acidic groups leads to higher catalytic activity. 4,6-dimthis compound
NiWS/Al₂O₃–ZrO₂ Tune metal-support interaction by varying Al₂O₃ concentration to promote the formation of highly active "Type II" NiWS phase. Lower Al₂O₃ content facilitates the formation of octahedral WOₓ species, promoting the HYD pathway. 4,6-dimthis compound
Pd supported on oxides Utilize single-atom or nanoparticle noble metals on various supports. The chemical state of the noble metal and the presence of oxygen vacancies on the support are crucial for activity. General VOCs

**4.1.2.3. Mechanistic Role of Oxidizing Agents (e.g., H₂O₂) **

In oxidative desulfurization (ODS) processes, an oxidizing agent is used to convert the sulfur atom in this compound into a more polar form, typically a sulfoxide or a sulfone. Hydrogen peroxide (H₂O₂) is a commonly used oxidant in these systems due to its effectiveness and relatively clean byproducts (water). wikipedia.orgnih.gov

The mechanism involves the activation of H₂O₂ by the catalyst to generate highly reactive oxidizing species. In some systems, H₂O₂ can be activated to form hydroxyl radicals (•OH), which are powerful oxidants. rsc.org The reaction proceeds through the electrophilic attack of the activated oxygen species on the electron-rich sulfur atom of the this compound molecule.

The general steps are as follows:

Activation of H₂O₂ : The catalyst interacts with H₂O₂ to form an active oxidant. This can be a metal-peroxo complex or radical species.

Oxidation to Sulfoxide : The active oxidant attacks the sulfur atom of this compound, resulting in the formation of this compound-S-oxide.

Further Oxidation to Sulfone : The sulfoxide can be further oxidized by another molecule of the oxidant to form this compound-S,S-dioxide (sulfone). rsc.org

Catalyst-Ethyldibenzothiophene Interactions and Mechanistic Insights

The interaction between the catalyst and the this compound molecule is fundamental to the reaction mechanism. This interaction is primarily governed by electronic effects and steric factors. The sulfur atom in the dibenzothiophene ring possesses lone pairs of electrons, making it a site for interaction with acidic or metallic centers on the catalyst surface. researchgate.net

However, the presence of alkyl groups, such as the ethyl group in this compound, particularly in positions adjacent to the sulfur atom (e.g., the 4 and 6 positions), introduces significant steric hindrance. researchgate.netuni-muenster.de This steric bulk can physically block the sulfur atom from effectively adsorbing onto the catalyst's active sites, thereby lowering the reaction rate for direct desulfurization pathways. researchgate.net

Computational studies, often using Density Functional Theory (DFT), have provided insights into these interactions. They show that the adsorption energy and geometry of the molecule on the catalyst surface are highly dependent on the position of the alkyl substituents. researchgate.net For instance, the poor reactivity of 4,6-DMDBT has been attributed to the steric hindrance caused by the methyl groups, which makes the sulfur atom less accessible. researchgate.net In contrast, isomers with alkyl groups further from the sulfur atom, like 2,8-DMDBT, exhibit higher reactivity. researchgate.net

Mechanistic studies suggest that for sterically hindered molecules, a hydrogenation (HYD) pathway is often more favorable than a direct desulfurization (DDS) pathway. In the HYD pathway, one of the aromatic rings of the dibenzothiophene molecule is first saturated. This conformational change can alleviate the steric hindrance around the sulfur atom, allowing for subsequent C-S bond cleavage. nih.govscribd.com Catalysts designed to promote this initial hydrogenation step are therefore more effective for the transformation of compounds like this compound. nih.gov

Photocatalytic Degradation Mechanisms of this compound

Initiation and Electron-Hole Pair Generation Processes

Photocatalytic degradation is an advanced oxidation process that utilizes semiconductor materials to catalyze the breakdown of organic pollutants under light irradiation. The process is initiated when the semiconductor photocatalyst absorbs a photon of light with energy equal to or greater than its bandgap energy (E_g). nih.govresearchgate.net

This absorption of light energy excites an electron (e⁻) from the valence band (VB) of the semiconductor to the conduction band (CB), leaving behind a positively charged "hole" (h⁺) in the valence band. mdpi.com This fundamental step creates an electron-hole pair, which is the primary driver of the subsequent redox reactions.

Semiconductor + hν → e⁻ (CB) + h⁺ (VB)

The efficiency of this initial process depends on the properties of the photocatalyst, such as its bandgap energy, which determines the wavelength of light it can absorb. nih.gov For the process to be efficient, the generated electron-hole pairs must be separated and migrate to the catalyst's surface to prevent their recombination, which would release the absorbed energy as heat or light with no chemical effect. nih.govnih.gov The lifetime of the electron-hole pair is a critical factor; a longer lifetime increases the probability of the charge carriers reacting with adsorbed species. nih.gov

Role of Reactive Oxygen Species (e.g., Hydroxyl Radicals, Superoxide (B77818) Ions) in Degradation

Once the electron-hole pairs are generated and migrate to the photocatalyst surface, they initiate a series of redox reactions that produce highly reactive oxygen species (ROS). mdpi.com These ROS are the primary agents responsible for the degradation of organic molecules like this compound. mdpi.comfrontiersin.org

The main ROS involved are hydroxyl radicals (•OH) and superoxide ions (•O₂⁻). mdpi.com

Hydroxyl Radicals (•OH): The photogenerated holes (h⁺) in the valence band are powerful oxidizing agents. They can react with water molecules (H₂O) or hydroxide (B78521) ions (OH⁻) adsorbed on the catalyst surface to produce highly reactive hydroxyl radicals. nih.govh⁺ + H₂O → •OH + H⁺ h⁺ + OH⁻ → •OH

Superoxide Ions (•O₂⁻): The electrons (e⁻) in the conduction band are reducing agents. They can react with molecular oxygen (O₂) adsorbed on the surface to form superoxide radical anions. nih.gove⁻ + O₂ → •O₂⁻

These primary ROS can further react to produce other oxidizing species, such as hydrogen peroxide (H₂O₂) and hydroperoxyl radicals (HOO•). wikipedia.orgfrontiersin.org The hydroxyl radical, in particular, is an extremely powerful and non-selective oxidant that can attack the this compound molecule, leading to the cleavage of C-S and C-C bonds and ultimately its mineralization into CO₂, H₂O, and sulfate (B86663) ions. nih.gov The degradation can proceed through various pathways, including hydroxylation of the aromatic rings and oxidation of the sulfur atom. mdpi.com

Mechanistic Influence of Catalyst Material and Structure

The efficiency and mechanism of photocatalytic degradation are strongly influenced by the material and structural properties of the photocatalyst. nih.govmdpi.com Key factors include the catalyst's chemical composition, crystal structure, surface area, porosity, and the presence of dopants or defects. mdpi.comfrontiersin.org

Material Composition and Band Structure: The choice of semiconductor material (e.g., TiO₂, ZnO, MOFs) determines the bandgap energy and the positions of the valence and conduction bands. nih.govnih.gov This dictates the type of light (UV or visible) that can be used and the redox potential of the generated electrons and holes, which in turn affects the type and quantity of ROS produced. nih.gov

Doping and Heterojunctions: Modifying the photocatalyst by doping with metals or non-metals or by creating heterojunctions with other semiconductors can significantly enhance performance. mdpi.com Doping can narrow the bandgap to allow for visible light absorption and can act as trapping sites for electrons or holes, promoting charge separation and reducing recombination. mdpi.comfrontiersin.org Creating a heterojunction (e.g., a Type II heterojunction) facilitates the efficient transfer of charge carriers between materials, further enhancing charge separation. researchgate.net

Crystal Facets: Different crystal facets of a semiconductor can exhibit different reactivities. Engineering the catalyst to expose high-energy facets can lead to enhanced adsorption of reactants and improved catalytic activity. researchgate.net

Table 2: Influence of Catalyst Properties on Photocatalytic Mechanism

Catalyst Property Influence on Mechanism Example
Bandgap Energy Determines the required light wavelength for electron-hole pair generation. nih.gov TiO₂ (anatase) has a bandgap of ~3.2 eV, requiring UV light. researchgate.net
Surface Area Provides more active sites for reactant adsorption and reaction, increasing degradation rate. mdpi.com Addition of silica (B1680970) aerogel to BiOI increased surface area from 66 to 206 m²/g. mdpi.com
Doping Can enhance visible light absorption and improve charge carrier separation. mdpi.com Doping TiO₂ with metal or non-metal ions can improve performance. frontiersin.org
Crystal Structure Affects charge transport and surface reactivity. Modifying the functional groups on metal-organic frameworks (MOFs) can tune their photocatalytic activity. nih.gov

Table of Compounds

Compound Name
This compound
4,6-dimthis compound (4,6-DMDBT)
This compound-S-oxide
This compound-S,S-dioxide (sulfone)
Nitric acid
Sulfuric acid
Hydrogen peroxide
Carbon monoxide
Hydroxyl radical
Superoxide ion
Water
Oxygen
Carbon dioxide
Sulfate
2,8-dimthis compound (2,8-DMDBT)
Titanium dioxide (TiO₂)
Zinc oxide (ZnO)

Thermal Stability and Mechanistic Decomposition Investigations

The thermal stability of organosulfur compounds like this compound is of significant interest, particularly in the context of geochemical processes and the thermal treatment of fossil fuels. The dibenzothiophene ring system itself is known for its high thermal stability. Investigations into the decomposition of this compound focus on understanding how the addition of an ethyl group to this stable core influences its degradation pathways and kinetics.

Pyrolysis and Thermochemical Degradation Pathways

Pyrolysis, the thermal decomposition of materials at elevated temperatures in an inert atmosphere, provides critical insights into the degradation mechanisms of complex organic molecules. wikipedia.orgd-nb.info Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is a powerful analytical technique used to separate and identify the volatile fragments produced during this process, thereby elucidating the decomposition pathways. wikipedia.orgcsic.es

When subjected to high temperatures, the degradation of this compound is expected to proceed through the cleavage of its weakest chemical bonds. The primary pathways for the thermochemical degradation of this compound involve:

C-C Bond Scission in the Ethyl Group: The bond between the alpha and beta carbons of the ethyl group is susceptible to cleavage, leading to the formation of a mthis compound radical and a methyl radical. Another possibility is the cleavage of the bond between the aromatic ring and the ethyl group, resulting in a dibenzothiophene radical and an ethyl radical.

C-S Bond Scission: The carbon-sulfur bonds within the thiophene (B33073) ring are significantly stronger and more stable than the alkyl C-C bonds. However, at very high temperatures (e.g., >500°C), cleavage of the C-S bond can occur, leading to the desulfurization of the molecule and the formation of various hydrocarbon products. ekb.eg The pyrolysis of the parent compound, dibenzothiophene, has been shown to yield products such as biphenylene (B1199973) and benzene (B151609) through complex reaction pathways involving S-C bond rupture.

Dehydrogenation: At high temperatures, the loss of hydrogen atoms from the ethyl group can occur, leading to the formation of vinyldibenzothiophene.

Studies on the pyrolysis of crude oils and asphaltenes, which contain complex mixtures of organosulfur compounds including this compound, have identified various alkylated dibenzothiophenes and their degradation products. datapages.com The analysis of these products helps in reconstructing the thermal history of geological samples.

The table below summarizes the expected primary products from the pyrolysis of this compound based on general principles of organic chemistry and studies of related compounds.

PrecursorPyrolysis TemperaturePrimary Degradation ProductsSecondary Products
This compound400-600 °CMthis compound, Dibenzothiophene, Ethene, HydrogenBiphenyl (B1667301), Benzene, Hydrogen Sulfide
Dibenzothiophene> 500 °CBiphenylene, Benzene, SulfurPolycyclic Aromatic Hydrocarbons (PAHs)

This table is illustrative and based on expected reaction pathways. Actual product distribution can vary with temperature, pressure, and catalyst presence.

Kinetic Studies of Thermal Decomposition

Kinetic studies of thermal decomposition quantify the rate at which a compound breaks down at different temperatures. These studies are crucial for predicting the stability of compounds over geological timescales or under industrial processing conditions. The key parameters derived from these studies are the activation energy (Ea) and the pre-exponential factor (A), which are related by the Arrhenius equation. uctm.eduresearchgate.net

While specific kinetic data for the thermal decomposition of this compound are scarce in the literature, studies on analogous alkylaromatic compounds provide valuable insights. For example, the thermal decomposition of dodecylbenzene, a long-chain alkylaromatic, was found to follow first-order kinetics with an activation energy of 53.3 kcal/mol. acs.org It is expected that the decomposition of the ethyl group from the dibenzothiophene core would have a similar activation energy to the cleavage of alkyl chains from other aromatic systems.

The general approach to determining these kinetic parameters involves thermogravimetric analysis (TGA) or pyrolysis experiments conducted at multiple heating rates or isothermal temperatures. scispace.commdpi.com Model-free isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, are often employed to determine the activation energy as a function of the conversion degree. scispace.com

The following table presents representative kinetic parameters for the thermal decomposition of related organic compounds, which can serve as a proxy for understanding the thermal behavior of this compound.

CompoundActivation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)Method
Dodecylbenzene223 (53.3 kcal/mol)1.3 x 10¹³Isothermal Pyrolysis acs.org
Poly(butylene terephthalate)1802.0 x 10¹³TGA, Random Scission Model researchgate.net
High-Density Polyethylene202 - 247Not specifiedTGA, Coats-Redfern uctm.edu

Note: These values are for compounds with different structures and are provided for comparative purposes only.

The activation energy for the initial decomposition of this compound is anticipated to be governed by the C-C bond dissociation energy of the ethyl group attached to the aromatic ring.

Influence of Molecular Structure on Thermal Stability

The thermal stability of a molecule is intrinsically linked to its structure, including the types of chemical bonds present, their arrangement, and the presence of functional groups.

For alkylated dibenzothiophenes, the following structural factors are key determinants of their thermal stability:

The Dibenzothiophene Core: The parent dibenzothiophene molecule is exceptionally stable due to its aromatic character. The delocalization of π-electrons across the three-ring system results in high bond energies within the rings, making it resistant to thermal degradation.

The Alkyl Substituent: The presence of an ethyl group introduces weaker C-C and C-H single bonds compared to the C-C and C-S bonds of the aromatic core. Consequently, the thermal stability of this compound is lower than that of unsubstituted dibenzothiophene. The primary site of thermal decomposition is expected to be the ethyl group.

Position of Substitution: The position of the ethyl group on the dibenzothiophene ring can also influence stability. Substitution at positions that create steric hindrance may weaken adjacent bonds and slightly lower the decomposition temperature. However, electronic effects are generally more dominant. The ethyl group is an electron-donating group, which can subtly alter the electron density and reactivity of the aromatic system.

In general, the thermal stability of alkylated aromatic compounds decreases with increasing length and branching of the alkyl chain. Therefore, this compound would be expected to be less thermally stable than mthis compound but more stable than, for instance, propyldibenzothiophene.

Reactions of this compound with Radical Species

Radical reactions are characterized by the involvement of species with unpaired electrons. mdpi.com These highly reactive intermediates can initiate and propagate chain reactions, leading to the transformation of stable organic molecules. mdpi.com The reaction of this compound with radical species is particularly relevant in combustion processes, atmospheric chemistry, and certain industrial applications.

The primary reactions of this compound with radical species involve hydrogen abstraction. A radical (R•) can abstract a hydrogen atom from the ethyl group, as this is the most vulnerable site in the molecule.

Hydrogen Abstraction:

The C-H bonds on the ethyl group are weaker than the C-H bonds on the aromatic ring. Specifically, the C-H bonds on the methylene (B1212753) group (-CH2-) adjacent to the aromatic ring are further weakened due to the resonance stabilization of the resulting benzylic-type radical.

The reaction proceeds as follows:

C₁₂H₇S-CH₂CH₃ + R• → C₁₂H₇S-ĊHCH₃ + RH

The resulting this compound radical is stabilized by the delocalization of the unpaired electron into the aromatic π-system. This radical can then undergo further reactions, such as:

Reaction with Oxygen: In an oxygen-rich environment, the radical can react with O₂ to form a peroxy radical (C₁₂H₇S-CH(OO•)CH₃), initiating oxidative degradation pathways.

Rearrangement and Fragmentation: The radical can undergo β-scission, leading to the cleavage of the C-C bond and the formation of dibenzothiophene and an ethene molecule.

Radical-Radical Combination: Two radicals can combine to form a stable, non-radical product, which is a chain termination step. mdpi.com

The hydroxyl radical (•OH), often referred to as the "detergent" of the troposphere, is a highly reactive species that readily abstracts hydrogen atoms from organic compounds. wikipedia.org The reaction of •OH with this compound would primarily occur at the ethyl group, initiating its atmospheric degradation. wikipedia.org

The reactivity towards radical attack can be summarized as follows:

Benzylic C-H > Aliphatic C-H > Aromatic C-H

This reactivity trend indicates that the hydrogen atoms on the methylene group of this compound are the most likely to be abstracted by radical species.

Environmental Fate and Remediation Research

Biodegradation Pathways and Biotransformation Studies

The microbial breakdown of dibenzothiophene (B1670422) (DBT) and its alkylated derivatives, such as ethyldibenzothiophene, is a subject of extensive study for environmental cleanup. frontiersin.orgcaister.com Microorganisms have evolved specific pathways to utilize these compounds, offering a natural and potentially sustainable remediation approach. caister.com

Microbial Degradation Mechanisms of this compound (e.g., Sulfur-Specific Pathways)

The most well-documented microbial degradation route for dibenzothiophene and its alkylated forms is the sulfur-specific "4S" pathway. frontiersin.orgnih.gov This pathway allows microorganisms to selectively cleave the carbon-sulfur (C-S) bonds to acquire sulfur, an essential nutrient, without degrading the carbon structure of the molecule. frontiersin.org This process is particularly advantageous for environmental applications as it avoids the formation of potentially harmful aromatic byproducts. frontiersin.orgnih.gov

Several bacterial strains, notably from the genus Rhodococcus, have been identified as possessing the enzymatic machinery for the 4S pathway. frontiersin.orgnih.gov For instance, Rhodococcus rhodochrous IGTS8 is a well-studied bacterium that metabolizes dibenzothiophene in a sulfur-specific manner. nih.gov The process involves a series of oxidative steps targeting the sulfur atom. frontiersin.org

Another, less common, route is the Kodama pathway, which involves the cleavage of carbon-carbon (C-C) bonds in the aromatic rings. nih.govjmb.or.kr This pathway results in the formation of water-soluble compounds but does not mineralize the sulfur. jmb.or.kr Some bacteria may even utilize a combination of both C-C and C-S bond cleavage mechanisms. jmb.or.kr

The efficiency of these degradation pathways can be influenced by the position of alkyl substituents on the dibenzothiophene molecule. researchgate.net For example, alkyl groups in the 4 and 6 positions can hinder the accessibility of the sulfur atom to microbial enzymes, making these isomers more resistant to biodegradation. researchgate.net

Identification and Characterization of Microbial Metabolites

The step-by-step breakdown of this compound via microbial action results in the formation of several intermediate and final products, known as metabolites. hyphadiscovery.comnih.gov Identifying these metabolites is crucial for understanding the degradation pathway and confirming the effectiveness of the bioremediation process. frontiersin.orgresearchgate.net

In the context of the 4S pathway for dibenzothiophene, the key intermediates include dibenzothiophene sulfoxide (B87167) (DBTO), dibenzothiophene sulfone (DBTO2), and 2-(2'-hydroxyphenyl) benzene (B151609) sulfinate (HPBS). frontiersin.org The final desulfurized product is typically 2-hydroxybiphenyl (2-HBP), which accumulates in the culture medium. frontiersin.orgresearchgate.net For alkylated dibenzothiophenes like this compound, the corresponding hydroxylated biphenyl (B1667301) derivative would be the expected end product. researchgate.net For example, the degradation of 4,6-dimthis compound (B75733) by the bacterium RIPI-S81 was found to produce 2-hydroxy-3,3'-dimethylbiphenyl. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are powerful analytical techniques used to separate, identify, and quantify these microbial metabolites from culture extracts. researchgate.net

Intermediate MetaboliteDescriptionDegradation Pathway
Dibenzothiophene Sulfoxide (DBTO)The first product of the oxidative attack on the sulfur atom. frontiersin.org4S Pathway
Dibenzothiophene Sulfone (DBTO2)Formed by the further oxidation of DBTO. frontiersin.org4S Pathway
2-(2'-hydroxyphenyl) benzene sulfinate (HPBS)A key intermediate resulting from the cleavage of a C-S bond in DBTO2. frontiersin.orgnih.gov4S Pathway
2-Hydroxybiphenyl (2-HBP)The final, desulfurized aromatic product that typically accumulates. frontiersin.orgresearchgate.net4S Pathway
3-Hydroxy-2-formyl-benzothiopheneThe final product of the Kodama pathway. nih.govKodama Pathway

Enzymatic Mechanisms in Biodegradation

The biodegradation of complex organic molecules like this compound is driven by specific enzymes produced by microorganisms. numberanalytics.commdpi.com These biological catalysts facilitate the chemical reactions that break down the pollutant. numberanalytics.com The primary enzymatic mechanisms involved are oxidation and hydrolysis. numberanalytics.com

In the 4S pathway, the key enzymes are monooxygenases. jmb.or.kr The genes encoding these enzymes, often found on plasmids, are designated as dszA, dszB, and dszC. frontiersin.org

DszC (Dibenzothiophene monooxygenase): This enzyme catalyzes the initial two oxidation steps, converting dibenzothiophene (DBT) first to DBT-sulfoxide (DBTO) and then to DBT-sulfone (DBTO2). frontiersin.org

DszA (Dibenzothiophene-sulfone monooxygenase): This enzyme is responsible for the subsequent oxidation of DBTO2, leading to the cleavage of a carbon-sulfur bond and the formation of 2-(2'-hydroxyphenyl) benzene sulfinate (HPBS). frontiersin.org

DszB (2-hydroxybiphenyl-2-sulfinate desulfinase): This enzyme catalyzes the final step, converting HPBS to 2-hydroxybiphenyl (2-HBP) and releasing the sulfur as sulfite. frontiersin.org

These enzymes are part of the broader class of oxidoreductases, which catalyze oxidation-reduction reactions. numberanalytics.com The ability of these enzymes to specifically target the sulfur atom while leaving the carbon rings intact is a key feature of the 4S pathway. frontiersin.org

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are a group of chemical treatment methods designed to degrade persistent organic pollutants through the generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). researchgate.netmdpi.com These processes offer a powerful alternative to biological treatments, particularly for compounds that are resistant to microbial attack. nih.govacs.org

Photocatalysis in Environmental Contaminant Degradation

Heterogeneous photocatalysis has emerged as a promising AOP for the degradation of a wide range of organic contaminants, including sulfur-containing compounds like dibenzothiophenes. researchgate.netresearchgate.net This process typically utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO2), which, when illuminated with light of sufficient energy (e.g., UV light), generates electron-hole pairs. researchgate.net These charge carriers can then react with water and oxygen to produce highly reactive species, including hydroxyl radicals, which can non-selectively attack and break down the pollutant molecules. researchgate.netresearchgate.net

Research has demonstrated the effectiveness of photocatalysis for the degradation of dibenzothiophene. dokumen.pubscispace.com The process can lead to the complete mineralization of the contaminant, meaning it is broken down into simple, harmless substances like carbon dioxide and water. researchgate.net The efficiency of photocatalytic degradation can be influenced by factors such as the type of catalyst, the intensity of the light source, and the presence of other substances in the water. scispace.com

Other Advanced Oxidation Methodologies

Besides photocatalysis, several other AOPs have been investigated for the degradation of recalcitrant organic compounds and could be applicable to this compound. kirj.eenih.gov These methods also rely on the generation of powerful oxidizing agents. mdpi.com

Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of hydrogen peroxide (H2O2) with ferrous ions (Fe2+) to produce hydroxyl radicals. mdpi.commdpi.com This reaction is highly effective but is typically limited to acidic pH conditions. mdpi.com The photo-Fenton process enhances the degradation rate by using UV light to regenerate the Fe2+ catalyst and generate additional hydroxyl radicals. researchgate.net

Ozonation: Ozone (O3) is a strong oxidant that can directly react with organic pollutants or decompose in water to form hydroxyl radicals. mdpi.comkirj.ee Combining ozone with hydrogen peroxide (peroxone process) or UV light can further enhance the production of these highly reactive species. kirj.ee

Sonolysis: This method uses high-frequency ultrasound to create acoustic cavitation—the formation, growth, and collapse of microscopic bubbles in a liquid. The extreme temperatures and pressures generated during bubble collapse can lead to the formation of hydroxyl radicals and the thermal degradation of pollutants. researchgate.net

Electrochemical Advanced Oxidation Processes: These techniques employ an electric current to generate oxidants at an anode surface or in the bulk solution, leading to the degradation of pollutants. mdpi.comnih.gov

Advanced Oxidation ProcessDescriptionKey Oxidizing Species
PhotocatalysisUses a semiconductor catalyst and light to generate reactive species. researchgate.netresearchgate.netHydroxyl Radicals (•OH)
Fenton ProcessReaction of hydrogen peroxide with ferrous ions. mdpi.commdpi.comHydroxyl Radicals (•OH)
OzonationUtilizes ozone as a powerful oxidant. mdpi.comkirj.eeOzone (O3), Hydroxyl Radicals (•OH)
SonolysisApplication of high-frequency ultrasound to induce cavitation. researchgate.netHydroxyl Radicals (•OH)
Electrochemical OxidationUses an electric current to drive oxidative degradation. mdpi.comnih.govHydroxyl Radicals (•OH), other electrogenerated oxidants

Environmental Transport and Transformation Modeling of this compound

The environmental transport and transformation of this compound are critical factors in understanding its fate and potential impact in ecosystems. Mathematical models are essential tools for predicting the movement and alteration of such contaminants in various environmental compartments, including soil, water, and air. researchgate.netresearchgate.net These models integrate fundamental processes like advection, dispersion, diffusion, and chemical reactions to simulate the migration patterns of contaminants. researchgate.netresearchgate.net

Research on alkylated dibenzothiophenes, including this compound, demonstrates that their distribution in the environment is influenced by multiple factors such as the geochromatographic effect, source material, thermal maturity, and the depositional environment of the organic matter. sciopen.com Simulation experiments focusing on the geochromatographic effect reveal that as these compounds migrate, their absolute concentrations in adsorbed oil tend to decrease. sciopen.com Molecular simulations further indicate that the adsorption capacity, a key factor in transport, is related to the molecule's surface area and dipole moment, with the latter being the dominant factor. sciopen.com

Models have been developed to specifically address the fate and transport of spilled oil, which is a primary source of this compound release into the aquatic environment. scispace.com For instance, multi-component evaporation models have been designed to determine the chemical composition of oil slicks over time, and these models often include specific isomers like 3-Ethyldibenzothiophene in their component lists. scispace.com Such models help in predicting how the chemical profile of a spill changes, which is crucial for risk assessment and guiding remediation efforts.

The transformation of this compound in the environment can occur through both abiotic and biotic pathways. up.pt Abiotic processes can include photolysis and hydrolysis, while biotic degradation is primarily carried out by microorganisms that can use these organic compounds as a source of nutrients or energy. up.ptnih.gov Modeling these transformation processes is complex, as the rates can be influenced by a multitude of environmental factors. Simulation tools are employed to predict the formation of various transformation products, which may have different toxicity and persistence characteristics compared to the parent compound. nih.gov

Table 1: Key Processes in Environmental Transport and Transformation Modeling

ProcessDescriptionRelevance to this compound
Advection The transport of a substance by the bulk motion of a fluid (e.g., groundwater flow, river currents). researchgate.netMajor mechanism for the movement of dissolved or suspended this compound in water systems.
Dispersion The spreading of a contaminant plume from the main flow path due to mechanical mixing and molecular diffusion. researchgate.netCauses dilution of this compound concentrations in groundwater and surface water.
Adsorption The adhesion of molecules to a solid surface (e.g., sediment or soil particles). sciopen.comAffects the mobility of this compound; stronger adsorption leads to slower transport.
Biodegradation The breakdown of organic compounds by microorganisms. up.ptA primary pathway for the natural attenuation of this compound in the environment. up.pt
Photolysis The breakdown of compounds by light energy. nih.govCan be a significant transformation process for this compound at the surface of water bodies.

Analytical Challenges in Complex Environmental Mixtures Containing this compound

The accurate identification and quantification of this compound in complex environmental mixtures, such as crude oil, contaminated sediments, and industrial effluents, present significant analytical challenges. medrxiv.orgnumberanalytics.comnih.gov These matrices contain a vast number of structurally similar compounds, leading to major issues with co-elution during chromatographic analysis. researchgate.net

A primary challenge is the presence of numerous isomers. This compound (m/z 212) has the same mass-to-charge ratio as dimthis compound (DMDBT) isomers. researchgate.netresearchgate.net During analysis by gas chromatography-mass spectrometry (GC-MS), which is a common technique for these compounds, different isomers can have very similar retention times, making their individual separation and quantification difficult. researchgate.netresearchgate.netnih.gov For example, 4-ethyldibenzothiophene (B47876) often co-elutes with certain DMDBT isomers, complicating the interpretation of mass chromatograms. researchgate.net While some isomers can be identified by comparing retention times with authentic standards, the lack of commercially available standards for all possible isomers remains a significant limitation. researchgate.netresearchgate.net

Co-elution occurs when two or more compounds are not sufficiently separated by the chromatographic column and elute at nearly the same time. researchgate.net This can lead to overlapping peaks, which complicates accurate quantification. mdpi.comperkinelmer.com In the analysis of complex mixtures like petroleum, the sheer number of polycyclic aromatic sulfur heterocycles (PASHs) and their alkylated homologues makes co-elution a frequent problem. researchgate.netnih.gov To address this, analysts may need to modify chromatographic conditions—such as the mobile phase, stationary phase, or temperature—or employ advanced techniques like two-dimensional gas chromatography (GCxGC) or high-resolution mass spectrometry. researchgate.netamericanpharmaceuticalreview.com

The use of internal standards, such as deuterated compounds, is a common practice to improve quantitative accuracy. nih.govchromforum.org However, even these can sometimes co-elute with target analytes or other matrix components, potentially introducing new interferences. mdpi.com Therefore, careful selection of internal standards and analytical conditions is paramount. nih.govmdpi.com When complete chromatographic resolution is not possible, quantification may rely on extracting specific ion chromatograms for unique fragment ions, provided the co-eluting compounds have different mass spectra. chromforum.org

Table 2: Common Analytical Challenges for this compound

ChallengeDescriptionPotential Solution(s)
Isomer Co-elution Multiple isomers of this compound and dimthis compound have similar retention times and the same mass-to-charge ratio. researchgate.netHigh-resolution chromatography (e.g., GCxGC), comparison with retention indices, use of multiple analytical columns. researchgate.net
Matrix Interference Complex environmental samples (e.g., crude oil) contain thousands of compounds that can interfere with the target analyte signal. researchgate.netExtensive sample cleanup and fractionation, selective detection methods (e.g., MS/MS), two-dimensional HPLC. researchgate.netamericanpharmaceuticalreview.com
Lack of Standards Certified reference standards are not available for all this compound isomers. researchgate.netTentative identification based on retention indices and mass spectral libraries, synthesis of custom standards. nih.gov
Quantification Accuracy Overlapping chromatographic peaks and matrix effects hinder accurate measurement of concentration. mdpi.comperkinelmer.comUse of appropriate deuterated internal standards, matrix-matched calibration, standard addition method. nih.govchromforum.org

Geochemical and Petroleum Research Applications

Occurrence and Distribution of Ethyldibenzothiophene in Fossil Fuels

This compound, a member of the alkylated dibenzothiophene (B1670422) family, is a sulfur-containing heterocyclic aromatic compound found in fossil fuels such as crude oil, coal, and source rock extracts. researchgate.netscielo.org.co Its presence and distribution are linked to the original organic matter input, the depositional environment, and the subsequent thermal history of the source rock. researchgate.netscielo.org.co The concentration of dibenzothiophenes and their alkylated homologs, including this compound, can vary significantly depending on the source. For instance, crude oils derived from carbonate source rocks are often richer in these sulfur compounds compared to those from siliceous sources. researchgate.net

The distribution of isomers of alkyldibenzothiophenes, including ethyl- and dimethyldibenzothiophenes, is not random. researchgate.net It is controlled by complex geochemical processes occurring over geological timescales. researchgate.net Initially, the precursors in the original biomass and early diagenetic processes influence the types of organosulfur compounds formed. As the source rock undergoes deeper burial and increased temperatures (catagenesis), the initially formed complex organic sulfur structures are broken down, leading to the formation of more stable aromatic compounds like dibenzothiophene and its alkylated derivatives. researchgate.netpsu.edu this compound is one of the many isomers that can be identified in the complex mixtures of aromatic hydrocarbons present in petroleum. researchgate.net

The relative abundance of different alkylated dibenzothiophenes can provide clues about the depositional environment. For example, the ratio of dibenzothiophene to phenanthrene (B1679779) is often used as an indicator of the depositional environment and lithology of petroleum source rocks. scielo.org.co While specific studies focusing solely on this compound are less common than for its methyl-substituted counterparts, its occurrence alongside methyldibenzothiophenes (MDBTs) and dimethyldibenzothiophenes (DMDBTs) is well-documented in geochemical analyses. researchgate.net

This compound as a Geochemical Maturity Indicator in Petroleum Systems

The thermal maturation of organic matter is a critical process in the formation of petroleum. As source rocks are subjected to increasing temperatures over geological time, the chemical composition of the organic matter systematically changes. Alkylated aromatic compounds, including this compound, are particularly useful for assessing the thermal maturity of source rocks and crude oils. scielo.org.conih.gov

The distribution of alkylated dibenzothiophenes is sensitive to thermal stress. au.dk During maturation, thermodynamically less stable isomers are converted into more stable forms through processes like isomerization and dealkylation/realkylation. nih.govacs.org The concentrations of different alkyl groups attached to the dibenzothiophene core change systematically with increasing maturity.

For instance, at lower maturity levels (early oil generation window), a complex mixture of alkylated dibenzothiophenes is often present. As maturity increases into the peak and late oil window, specific isomers that are more thermally stable become dominant. nih.govacs.org This predictable transformation allows geochemists to use the relative abundances of these isomers to estimate the thermal maturity of a given source rock or oil, often correlating these parameters with vitrinite reflectance (%Ro), a standard method for maturity assessment. scielo.org.comdpi.com

To quantify the changes in isomer distributions with maturity, various ratios based on the concentrations of different alkylated dibenzothiophene isomers are used. These ratios serve as valuable maturity proxies, particularly in the oil and gas window where other indicators may become less reliable. researchgate.net

The fundamental principle behind these ratios is the differential thermal stability of isomers. Isomers with alkyl groups at positions that cause greater steric hindrance (α-positions, like 1- and 4-) are generally less stable than those with substitutions at the more protected β-positions (2- and 3-). nih.govacs.org With increasing thermal maturity, the less stable α-substituted isomers tend to convert to the more stable β-substituted isomers.

While much of the foundational work has been on methyldibenzothiophenes (MDBT) and dimethyldibenzothiophenes (DMDBT), the principles apply to other alkylated series like ethyldibenzothiophenes. researchgate.netresearchgate.net The Mthis compound Ratio (MDR), defined as 4-MDBT/1-MDBT, is a classic example that shows a strong correlation with thermal maturity. au.dk Similar ratios have been developed for dimethyl- and trimethyl-dibenzothiophenes. au.dkresearchgate.net

Table 1: Selected Alkyl Dibenzothiophene Maturity Parameters

Parameter Name Formula General Trend with Increasing Maturity Applicable Maturity Range
Mthis compound Ratio (MDR) 4-MDBT / 1-MDBT Increases Oil Window
Dimthis compound Ratio (DMDR) 4,6-DMDBT / (3,6-DMDBT + 2,6-DMDBT) Increases Oil to Gas Window
(2,6+3,6)-/1,4-DMDBT (2,6-DMDBT + 3,6-DMDBT) / 1,4-DMDBT Increases High Maturity / Condensates

This table presents commonly used maturity parameters based on methyldibenzothiophenes and dimethyldibenzothiophenes. The principles of differential thermal stability are also applicable to this compound isomers.

Correlation with Thermal Maturation Stages

Role of this compound in Petroleum Genesis and Migration Processes

This compound and other alkylated dibenzothiophenes are not merely passive indicators; their chemical properties influence their behavior during petroleum generation and migration.

During petroleum genesis (catagenesis), these compounds are formed from the thermal breakdown of larger, more complex organosulfur molecules within the kerogen. psu.eduresearchgate.net The types and amounts of different isomers generated are a function of the kerogen type, the original sulfur content, and the temperature and pressure conditions. Clay minerals present in the source rock can act as catalysts in the cracking of kerogen, influencing the composition of the generated hydrocarbons, including the distribution of organosulfur compounds. researchgate.net

Once petroleum is generated and expelled from the source rock, it migrates through carrier beds to a reservoir. During migration, the composition of the oil can be altered. This process, known as fractionation, can affect the distribution of compounds based on their polarity and molecular size. researchgate.net Polar compounds, which include sulfur-containing aromatics like this compound, may be selectively adsorbed onto mineral surfaces, particularly clays. researchgate.net This can lead to a change in the relative abundance of these compounds with increasing migration distance. For example, some studies have shown that certain methylphenanthrene isomers appear to be accentuated with increasing migration distance, a principle that could extend to other alkylated aromatics. researchgate.net Therefore, careful analysis of this compound and its related compounds in a series of oils can potentially provide insights into migration pathways and distances.

High-Resolution Analytical Techniques for this compound Speciation in Complex Petroleum Mixtures

The detailed characterization, or speciation, of this compound and its isomers within the highly complex matrix of crude oil requires advanced analytical techniques. researchgate.net The goal is to separate, identify, and quantify individual organosulfur compounds from a background of thousands of other hydrocarbons.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique. It separates compounds based on their boiling points and polarity, and the mass spectrometer fragments the molecules to produce a characteristic fingerprint, allowing for identification. researchgate.netmedwinpublishers.com For alkylated dibenzothiophenes, GC-MS operating in selected ion monitoring (SIM) mode is often used to specifically target the molecular ions of interest (e.g., m/z 212 for this compound and dimthis compound isomers). researchgate.net

Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolution compared to conventional GC. researchgate.netarabjchem.org In GC×GC, the sample is subjected to two different separation columns, which allows for much better separation of co-eluting compounds. When coupled with a sulfur-selective detector like a Sulfur Chemiluminescence Detector (SCD) , GC×GC becomes a powerful tool for the detailed speciation of sulfur compounds, even at low concentrations. researchgate.netarabjchem.org This technique can effectively group sulfur compounds into classes such as thiols, benzothiophenes, and dibenzothiophenes, and resolve individual isomers within each class. arabjchem.orgresearchgate.net

Other advanced mass spectrometry techniques, such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) , provide ultra-high resolution and mass accuracy, enabling the determination of elemental compositions for thousands of compounds in a single analysis without prior chromatographic separation. frontiersin.org

Table 2: Analytical Techniques for this compound Speciation

Technique Principle Advantages Common Application
Gas Chromatography-Mass Spectrometry (GC-MS) Separates by boiling point, identifies by mass-to-charge ratio. researchgate.net Robust, widely available, good for quantification. Routine analysis of aromatic fractions for maturity assessment. medwinpublishers.com
Comprehensive Two-Dimensional Gas Chromatography (GC×GC) Uses two columns with different separation mechanisms for enhanced resolution. researchgate.net Superior separation power for complex mixtures. arabjchem.org Detailed molecular characterization of crude oil distillates. researchgate.net
Sulfur Chemiluminescence Detector (SCD) Provides a selective and equimolar response to sulfur compounds. arabjchem.org High selectivity and sensitivity for sulfur. Used as a detector for GC or GC×GC for sulfur speciation. researchgate.net

Stable Isotope Geochemistry of Sulfur in this compound for Source Characterization

Stable isotope analysis is a powerful tool in geochemistry. Sulfur has four stable isotopes: ³²S (most abundant), ³³S, ³⁴S, and ³⁶S. unl.eduwikipedia.org The ratio of ³⁴S to ³²S (expressed in delta notation as δ³⁴S) in geological materials varies depending on the source of the sulfur and the processes it has undergone. unl.edu

The δ³⁴S value of bulk crude oil reflects the isotopic composition of the sulfur in the original source organic matter and any sulfur added during diagenesis. cas.cn These values are widely used to correlate oils with their source rocks. The primary processes that cause significant variations in sulfur isotope ratios are bacterial sulfate (B86663) reduction (BSR) and thermochemical sulfate reduction (TSR), which discriminate between the lighter and heavier isotopes. cas.cn

Analyzing the δ³⁴S of individual sulfur compounds, like this compound, can provide even more detailed information than bulk analysis. While technically challenging, this compound-specific isotope analysis (CSIA) can help to:

Deconvolve mixed oils: Oils from different sources that have mixed in a reservoir may have distinct isotopic signatures in their sulfur compounds.

Trace sulfur incorporation pathways: Different organosulfur compounds may be formed at different stages of diagenesis and catagenesis, potentially from different sulfur sources, which could be reflected in their isotopic compositions.

Refine oil-source rock correlations: Matching the δ³⁴S of specific compounds in an oil to those in a source rock extract provides a more robust correlation than bulk isotope values alone.

The reference standard for sulfur isotopes is Vienna Canyon Diablo Troilite (VCDT), which is assigned a δ³⁴S value of 0‰. wikipedia.org Natural materials can have δ³⁴S values ranging from negative to highly positive, reflecting their varied geological histories. wikipedia.orgtamu.edu

Future Directions and Emerging Research Areas for Ethyldibenzothiophene

Development of Novel and Efficient Synthetic Routes for Ethyldibenzothiophene Isomers

The availability of pure, isomer-specific this compound standards is a significant bottleneck for detailed research into their geochemical behavior, environmental impact, and toxicological properties. Currently, obtaining specific isomers is challenging, which hampers accurate quantification and the study of isomer-specific effects. Future research will necessarily focus on creating novel and efficient synthetic pathways to overcome this limitation.

Emerging synthetic strategies are moving towards one-pot reactions and multicomponent reactions (MCRs), which offer higher efficiency and atom economy compared to traditional multi-step syntheses. nih.gov These methods, which have proven successful for other complex heterocyclic and aromatic compounds, could be adapted for the targeted synthesis of this compound isomers. nih.govrsc.orgresearchgate.net For instance, modifying the Debus–Radziszewski imidazole (B134444) synthesis or similar "click-like" reactions could provide a controllable route to specific isomers by carefully selecting precursors and reaction conditions. nih.gov Research into different synthetic routes, such as those used for synthesizing structural isomers of other complex aromatic systems, could provide a template for developing methods that yield specific this compound isomers with high purity. rsc.org The goal is to develop robust, scalable, and cost-effective synthetic protocols that can furnish the scientific community with the full range of this compound isomers for comprehensive study.

Synthetic Approach Potential Advantages for this compound Synthesis Relevant Concepts from Literature
One-Pot Multicomponent Reactions (MCRs) High efficiency, reduced waste, simple procedures, potential for structural diversity. nih.govAdaptable for creating complex heterocyclic structures; allows for controllable and adjustable synthesis of target molecules. nih.govresearchgate.net
Modified Classical Reactions Utilizes well-understood reaction mechanisms that can be fine-tuned for specific products.The Debus–Radziszewski reaction is a highly efficient MCR for yielding imidazoles that could be conceptually adapted. nih.gov
Strategic Precursor Design Allows for the targeted synthesis of specific isomers by controlling the reactive sites on the starting materials. nih.govRegulating reactive sites provides a pathway to designing and synthesizing specific structural isomers. nih.gov

Advancements in Analytical Methodologies for Trace Detection and Isomer-Specific Quantification

The accurate detection and quantification of this compound isomers at trace levels are paramount for environmental monitoring and geochemical analysis. Future advancements in analytical chemistry are expected to provide more sensitive and selective methods. While gas chromatography (GC) coupled with mass spectrometry (MS) is a standard technique, its resolution is often insufficient for complex environmental samples where isomers co-elute. medwinpublishers.comnih.govumanitoba.ca

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with high-resolution time-of-flight mass spectrometry (HRTOF-MS) represents a significant leap forward. umanitoba.ca This technique offers substantially increased peak capacity and specificity, enabling the separation and quantification of individual polycyclic aromatic compound isomers that were previously difficult to resolve. umanitoba.ca Future work will involve the validation of these sophisticated methods for a broader range of this compound isomers in diverse matrices like crude oil, sediments, and biological tissues. umanitoba.canist.gov

Analytical Technique Key Features & Future Direction Application to this compound
GC-MS Standard method for hydrocarbon analysis. medwinpublishers.com Future work includes developing more selective columns and methods.Used for routine quantification, but limited by co-elution of isomers. medwinpublishers.com
GC×GC-HRTOF-MS Increased peak capacity and specificity. umanitoba.ca Future direction is method validation for a wider range of isomers and matrices.Enables separation and quantification of individual isomers in complex samples like crude oil and environmental extracts. umanitoba.ca
ICP-MS Extremely low detection limits (ppt range). thermofisher.comWhile typically for elements, its high sensitivity paradigm guides goals for organic trace analysis. Useful for analyzing samples with low regulatory limits. thermofisher.com
Ambient Ionization MS (AI-MS) Direct analysis with minimal sample preparation. nist.govDevelopment for rapid screening of environmental contamination and geochemical samples. nist.gov

Rational Design of Catalytic Systems for this compound Transformations

Ethyldibenzothiophenes are among the refractory sulfur compounds in fossil fuels that are difficult to remove using conventional hydrodesulfurization (HDS) processes. researchgate.netgoogle.com The position of the ethyl group can sterically hinder the sulfur atom's interaction with the catalyst surface, reducing the reaction rate. researchgate.net Future research will focus on the rational design of novel catalytic systems that can efficiently transform these challenging molecules.

This involves creating catalysts with improved activity and selectivity. mdpi.com For HDS, this may include developing catalysts with tailored pore structures and active sites that can accommodate bulky, alkylated dibenzothiophenes. researchgate.netmdpi.com Beyond HDS, oxidative desulfurization (ODS) is a promising alternative, where the sulfur atom is oxidized to a sulfone, which is then more easily removed. mdpi.com Research has shown that 2-ethyldibenzothiophene (B13970596) exhibits better reactivity than unsubstituted dibenzothiophene (B1670422) in ODS, suggesting this could be a fruitful area for further investigation. mdpi.com

The design of multifunctional catalysts that can perform several refining steps simultaneously, such as cracking and desulfurization, is another emerging trend. mdpi.com The development of biocatalytic systems, using enzymes or whole microorganisms, also presents a "green" alternative for desulfurization under mild conditions. researchgate.net These advanced catalytic approaches are essential for producing ultra-low sulfur fuels and for the remediation of environments contaminated with these persistent compounds. mdpi.comresearchgate.net

Integration of Advanced Computational Modeling for Predictive Research

Computational modeling has become an indispensable tool for predicting molecular properties and understanding complex chemical processes at the atomic level. nih.govresearchgate.netlongdom.org For this compound, methods like Density Functional Theory (DFT) can provide deep insights into the structure, stability, and electronic properties of different isomers. researchgate.netresearchgate.net This predictive power is crucial for guiding experimental work across various research areas.

In catalysis, computational models can simulate the adsorption of this compound isomers on catalyst surfaces, helping to elucidate reaction mechanisms and predict reactivity in processes like HDS. researchgate.net This allows for the rational design of more effective catalysts. researchgate.netmdpi.com In geochemistry, molecular simulations can model the interaction of these compounds with rock minerals, explaining the fractionation effects observed during petroleum migration and aiding in the refinement of geochemical tracers. sciopen.com

For analytical chemistry, computational modeling can predict spectroscopic properties and chromatographic retention times, which can assist in the identification of unknown isomers in complex mixtures. nih.gov As computational power increases and algorithms become more sophisticated, the integration of these in silico methods with experimental research will accelerate the pace of discovery and lead to a more fundamental understanding of this compound behavior. researchgate.netnih.gov

Interdisciplinary Approaches in Environmental Remediation and Geochemical Tracing

The dual role of ethyldibenzothiophenes as both environmental contaminants and geochemical tracers necessitates interdisciplinary research that combines chemistry, geology, and biology.

Geochemical Tracing: Alkyldibenzothiophenes are valuable molecular tracers used to understand the thermal maturity of source rocks and the filling pathways of oil reservoirs. researchgate.net The ratio of different isomers, which have varying thermal stabilities, can serve as a reliable indicator of geological processes. medwinpublishers.comresearchgate.net For example, ratios of methyl- and dimethyl-dibenzothiophene isomers are widely used maturity parameters. medwinpublishers.comresearchgate.net Future research will extend these principles to this compound isomers, potentially developing new tracer ratios like the this compound Ratio (EDR'). core.ac.uk This requires a combined approach of analyzing reservoir samples and using molecular simulations to understand the migration and fractionation of these compounds. sciopen.com

Environmental Remediation: As components of crude oil and its refined products, ethyldibenzothiophenes can be released into the environment, where their persistence is a concern. nih.govnewcastle.edu.au Interdisciplinary approaches are crucial for developing effective remediation strategies. Bioremediation, which uses microorganisms to break down pollutants, is a promising area. researchgate.net Research on bacteria capable of desulfurizing dibenzothiophene and its alkylated derivatives through sulfur-specific pathways could lead to green technologies for cleaning up contaminated sites. researchgate.netnih.gov Another innovative strategy is phytoremediation, where plants are used to absorb and degrade or accumulate contaminants from soil and water. umass.edu Combining these biological methods with advanced catalytic degradation techniques could provide a multi-pronged approach to mitigating the environmental impact of this compound pollution. nih.govtriumvirate.com

Q & A

Q. What are the established methods for synthesizing ethyldibenzothiophene, and how do reaction conditions influence yield?

this compound is typically synthesized via Friedel-Crafts alkylation, where dibenzothiophene reacts with ethyl halides in the presence of Lewis acid catalysts (e.g., AlCl₃). Key variables include:

  • Catalyst selection : Aluminum chloride is standard, but ionic liquids may reduce side reactions .
  • Temperature control : Optimal yields (70–85%) are achieved at 80–100°C; higher temperatures promote decomposition.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization ensures purity. Researchers should validate product identity using NMR (¹H/¹³C) and mass spectrometry .

Q. What analytical techniques are most reliable for characterizing this compound’s structural and electronic properties?

A multi-technique approach is critical:

  • NMR spectroscopy : ¹H NMR identifies ethyl group protons (δ 1.2–1.4 ppm) and aromatic protons (δ 7.5–8.3 ppm). ¹³C NMR confirms carbon hybridization .
  • Mass spectrometry (EI-MS) : Look for molecular ion peaks at m/z 212 (C₁₄H₁₂S) and fragmentation patterns (e.g., loss of ethyl group, m/z 184) .
  • X-ray diffraction (XRD) : Resolves crystal packing and sulfur-aromatic interactions .
  • Cyclic voltammetry : Measures redox potentials to assess electronic behavior in organic electronics applications .

Q. How is this compound utilized as a model compound in environmental or materials science research?

Its applications include:

  • Petroleum geochemistry : A biomarker for assessing thermal maturity in crude oils via gas chromatography (GC-FID/MS) .
  • Organic semiconductors : Studies on charge transport use thin-film UV-Vis and conductivity measurements .
  • Microbial degradation : Aerobic bacterial assays (e.g., Rhodococcus spp.) monitor desulfurization pathways .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s reaction mechanisms in catalytic desulfurization?

  • Kinetic analysis : Track sulfur removal rates using HPLC or GC-MS under varying conditions (catalyst loading, H₂ pressure).
  • Isotopic labeling : Introduce ³⁴S to trace sulfur migration pathways .
  • In-situ spectroscopy : Operando IR or XAFS reveals intermediate species on catalyst surfaces .
  • Computational modeling : DFT simulations (e.g., Gaussian) predict transition states and activation energies .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

Discrepancies often arise from impurities or measurement protocols. Mitigation steps:

  • Comparative purity assessment : Use TLC and elemental analysis to verify sample integrity .
  • Standardized solubility tests : Conduct in triplicate with controlled solvents (e.g., toluene, DCM) and temperatures .
  • Stability studies : Expose samples to UV light/O₂ and monitor degradation via GC-MS .
  • Meta-analysis : Cross-reference data with computational predictions (e.g., COSMO-RS for solubility) .

Q. How can this compound’s environmental fate be evaluated in multi-phase systems (air, water, soil)?

  • Phase-partitioning experiments : Measure Henry’s law constants (air-water) and octanol-water coefficients (log Kₒw) using shake-flask methods .
  • Soil adsorption studies : Batch tests with varying organic matter content (e.g., humic acid) quantify sorption capacity .
  • Photodegradation assays : Simulate sunlight exposure (Xe lamp) and identify breakdown products via LC-QTOF-MS .

Q. What methodologies optimize this compound’s integration into supramolecular assemblies for optoelectronic devices?

  • Co-crystallization : Screen with electron-deficient acceptors (e.g., TCNQ) via solvent diffusion; characterize with XRD and Raman .
  • Thin-film engineering : Spin-coating parameters (rpm, solvent) affect morphology; use AFM and grazing-incidence XRD .
  • Device testing : Fabricate OLEDs or FETs and measure efficiency (cd/A) and charge mobility (μ) .

Data Contradiction and Validation

Q. How should researchers address conflicting data on this compound’s toxicity in aquatic organisms?

  • Dose-response reevaluation : Test across concentrations (0.1–100 mg/L) using standardized organisms (e.g., Daphnia magna) .
  • Metabolomic profiling : LC-MS/MS identifies biomarkers (e.g., glutathione depletion) to clarify mechanisms .
  • Inter-lab collaboration : Harmonize protocols (OECD guidelines) to reduce variability .

Methodological Tables

Parameter Recommended Technique Key Considerations Reference
Purity verificationElemental analysis, TLCUse high-purity solvents for TLC
Redox behaviorCyclic voltammetry (0.1M TBAPF₆)Degas solutions to avoid O₂ interference
PhotostabilityGC-MS post-UV exposureCalibrate light intensity (W/m²)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.